Vitamin D4-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H46O |
|---|---|
Molecular Weight |
403.7 g/mol |
IUPAC Name |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5S)-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-1,2,2,6,6-pentadeuterio-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C28H46O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h12-13,19-20,22,25-27,29H,4,7-11,14-18H2,1-3,5-6H3/b23-12+,24-13-/t20-,22+,25-,26+,27-,28+/m0/s1/i14D2,18D2,25D |
InChI Key |
DIPPFEXMRDPFBK-FKTCAKDFSA-N |
Isomeric SMILES |
[2H][C@@]1(C(CC(=C)\C(=C/C=C/2\CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CC[C@H](C)C(C)C)C)\C1([2H])[2H])([2H])[2H])O |
Canonical SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties of Vitamin D4-d5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Vitamin D4-d5. Given that this compound is a deuterated analog of Vitamin D4, this guide primarily presents the well-documented data for Vitamin D4 (22-Dihydroergocalciferol) and discusses the expected impact of deuteration. The experimental protocols described are standard methodologies applicable to the characterization of steroidal compounds and their deuterated analogs.
Core Physicochemical Data
The following tables summarize the key physicochemical properties of Vitamin D4. For this compound, the molecular weight will be slightly higher due to the replacement of five protons with deuterium atoms. Other properties such as melting point, boiling point, and solubility are expected to be very similar to the non-deuterated form.
Table 1: General Physicochemical Properties of Vitamin D4
| Property | Value | Source(s) |
| Chemical Name | 22,23-Dihydroergocalciferol | [1] |
| Synonyms | (5Z,7E)-(3S)-9,10-seco-5,7,10(19)-ergostatrien-3-ol, (24S)-Methylcalciol | [1] |
| Molecular Formula | C28H46O | [1][2] |
| Molecular Weight | 398.66 g/mol | [3][4] |
| Appearance | Off-white to light yellow solid/powder | [4] |
| Melting Point | 83-86 °C | |
| Boiling Point (Predicted) | 504.9 ± 29.0 °C |
Table 2: Solubility Profile of Vitamin D4
| Solvent | Solubility | Source(s) |
| Dimethylformamide (DMF) | 25 mg/mL | [5] |
| Ethanol | 30 mg/mL | [5] |
| Dimethyl Sulfoxide (DMSO) | 3 mg/mL (up to 25 mg/mL with sonication) | [4][5] |
| Chloroform | Soluble | |
| Water | Practically insoluble | [6][7] |
Table 3: Spectroscopic Data for Vitamin D4
| Technique | Data | Source(s) |
| UV-Vis (λmax) | 212, 265 nm | [5] |
| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR data are available and consistent with the structure. | [8][9][10][11] |
| Mass Spectrometry (MS) | Amenable to analysis by LC-MS/MS, often with derivatization. | [12][13][14][15][16] |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the physicochemical properties of this compound.
Determination of Melting Point (Capillary Method)
This method is a standard procedure for determining the melting point of a crystalline solid.[17][18][19][20]
Apparatus:
-
Melting point apparatus with a heating block and temperature probe
-
Glass capillary tubes (closed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the this compound is finely powdered using a mortar and pestle. The dry, powdered sample is then packed into a glass capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is ramped up at a steady rate (e.g., 10-20 °C/minute for a preliminary run, then 1-2 °C/minute for an accurate measurement).
-
Observation: The temperature at which the substance first begins to melt (the solid matrix collapses) and the temperature at which it becomes a clear liquid are recorded. This range is the melting point of the substance. For a pure compound, this range is typically narrow (0.5-1 °C).
Determination of Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound in a given solvent.[6][21]
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a vial.
-
Equilibration: The vials are sealed and agitated in a mechanical shaker at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is centrifuged at high speed to pellet the undissolved solid.
-
Sample Analysis: A sample of the supernatant is carefully withdrawn and filtered through a syringe filter to remove any remaining solid particles. The concentration of the dissolved this compound in the filtrate is then determined using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry, against a standard curve.
Determination of the Partition Coefficient (LogP) by HPLC
This method provides a rapid determination of the octanol-water partition coefficient (LogP), which is a measure of a compound's lipophilicity.[22][23][24][25][26]
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase HPLC column (e.g., C18)
-
Autosampler
-
Data acquisition and analysis software
Procedure:
-
Standard Preparation: A series of standard compounds with known LogP values are prepared and their retention times on the HPLC column are determined under specific isocratic or gradient elution conditions.
-
Calibration Curve: A calibration curve is generated by plotting the known LogP values of the standard compounds against their measured retention times.
-
Sample Analysis: A solution of this compound is injected into the HPLC system under the same conditions used for the standards.
-
LogP Calculation: The retention time of this compound is measured, and its LogP value is calculated from the calibration curve.
Signaling Pathways and Experimental Workflows
Vitamin D Receptor Signaling Pathway
The biological effects of Vitamin D4, and by extension this compound, are mediated through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[27] Upon binding its ligand, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription. This signaling pathway is crucial for calcium homeostasis, bone metabolism, and immune function.
Caption: Vitamin D Receptor (VDR) Signaling Pathway.
General Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the physicochemical characterization of a compound like this compound.
Caption: General workflow for physicochemical characterization.
References
- 1. 22-Dihydroergocalciferol - Wikipedia [en.wikipedia.org]
- 2. Vitamin D4 | C28H46O | CID 5460703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Digital Commons @ East Tennessee State University - Appalachian Student Research Forum: Development of a Robust Dissolution Method for Vitamin D3 [dc.etsu.edu]
- 8. Quantitative NMR (qNMR) spectroscopy based investigation of the absolute content, stability and isomerization of 25-hydroxyvitamin D2/D3 and 24(R),25-dihydroxyvitamin D2 in solution phase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 10. researchgate.net [researchgate.net]
- 11. 1H nuclear magnetic resonance studies of the conformations of vitamin D compounds in various solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 13. Analysis of vitamin D metabolic markers by mass spectrometry: Recent progress regarding the "gold standard" method and integration into clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. researchgate.net [researchgate.net]
- 16. Vitamin D and metabolites measurement by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. uoanbar.edu.iq [uoanbar.edu.iq]
- 18. thinksrs.com [thinksrs.com]
- 19. uomus.edu.iq [uomus.edu.iq]
- 20. pennwest.edu [pennwest.edu]
- 21. ijpbs.com [ijpbs.com]
- 22. acdlabs.com [acdlabs.com]
- 23. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. agilent.com [agilent.com]
- 25. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
- 26. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 27. Vitamin D - Wikipedia [en.wikipedia.org]
The Dawn of a New Era in Therapeutics: A Technical Guide to the Discovery and Evolution of Vitamin D Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
From its humble discovery as a dietary factor preventing rickets to its current status as a pleiotropic hormone influencing a vast array of physiological processes, the story of vitamin D is one of continuous scientific revelation. This technical guide provides an in-depth exploration of the discovery and history of vitamin D and its analogs, charting a course from the early identification of the "sunshine vitamin" to the sophisticated molecular engineering of highly specific and potent therapeutic agents. This document is designed to serve as a comprehensive resource, offering detailed experimental methodologies, quantitative data for comparative analysis, and a clear visualization of the intricate signaling pathways that govern the action of these powerful molecules.
A Historical Perspective: The Unraveling of the Vitamin D Endocrine System
The journey to understanding vitamin D began with the clinical observation of rickets, a debilitating bone disease in children.[1][2] Early empirical treatments, such as sun exposure and cod liver oil, laid the groundwork for the eventual scientific discovery of this essential nutrient.[1][2]
A timeline of key discoveries is presented below:
The Rise of Vitamin D Analogs: A Journey of Chemical Modification and Therapeutic Targeting
The discovery that the biological activities of calcitriol extend beyond calcium homeostasis, encompassing potent anti-proliferative, pro-differentiative, and immunomodulatory effects, opened the door to new therapeutic possibilities. However, the clinical utility of systemic calcitriol was hampered by its potent calcemic effects, leading to the development of synthetic analogs with a more favorable therapeutic window.
First-Generation Analogs: Focusing on Psoriasis
The initial foray into vitamin D analog development was driven by the need for effective topical treatments for psoriasis, a hyperproliferative skin disorder.
-
Calcipotriol (Calcipotriene): A synthetic analog of calcitriol, calcipotriol exhibits a similar binding affinity for the Vitamin D Receptor (VDR) but has a much shorter biological half-life when administered systemically, thus reducing the risk of hypercalcemia.[3] It is a cornerstone of topical psoriasis therapy.[4]
-
Tacalcitol: Another VDR agonist used for the topical treatment of psoriasis.
-
Maxacalcitol: A 22-oxa analog of calcitriol with potent anti-proliferative effects on keratinocytes and reduced calcemic activity.
Second-Generation Analogs: Expanding Therapeutic Horizons
Subsequent research focused on creating analogs with even greater dissociation between their anti-proliferative/immunomodulatory effects and their calcemic actions. These analogs are often characterized by modifications to the side chain or A-ring of the vitamin D molecule.
-
Paricalcitol: An analog with reduced hypercalcemic potential, primarily used in the management of secondary hyperparathyroidism in patients with chronic kidney disease.
-
Doxercalciferol: A pro-drug that is converted to its active form in the liver. It is also used for the treatment of secondary hyperparathyroidism.
-
Falecalcitriol: A hexafluorinated analog with potent biological activity.
Third-Generation and Non-Calcemic Analogs: The Future of Vitamin D-Based Therapies
The quest for highly selective, non-calcemic analogs continues to drive innovation in the field, with a particular focus on cancer and autoimmune diseases. These analogs often feature significant structural modifications designed to alter their interaction with the VDR and other cellular proteins, thereby modulating downstream signaling pathways in a tissue-specific manner.
Mechanism of Action: Genomic and Non-Genomic Signaling Pathways
Vitamin D and its analogs exert their biological effects through two primary signaling pathways: a genomic pathway that involves the nuclear Vitamin D Receptor (VDR) and a more rapid, non-genomic pathway.
The Genomic Signaling Pathway
The classical, genomic actions of vitamin D are mediated by the VDR, a member of the nuclear receptor superfamily.
The Non-Genomic Signaling Pathway
In addition to the well-characterized genomic pathway, vitamin D analogs can elicit rapid cellular responses through non-genomic mechanisms. These actions are initiated at the cell membrane and involve the activation of various second messenger systems.
Quantitative Data on Vitamin D Analogs
The therapeutic potential and safety profile of vitamin D analogs are determined by several key quantitative parameters, including their binding affinity for the VDR, their biological half-life, and their therapeutic index. The following table summarizes these parameters for several key analogs.
| Analog | VDR Binding Affinity (Relative to Calcitriol) | Biological Half-Life | Therapeutic Index/Ratio (Calcemic vs. Anti-proliferative/Immunomodulatory) |
| Calcitriol | 100% | Hours[5] | 1 |
| Calcipotriol | ~100%[6] | Shorter than calcitriol[3] | ~100-200 |
| Paricalcitol | Lower than calcitriol | Lower calcemic activity | |
| Maxacalcitol | High | ~10-fold less calcemic than calcitriol | |
| ZK159222 | Similar to calcitriol | High | |
| EB1089 | High | ~50-200 |
Note: The therapeutic index/ratio is an approximation and can vary depending on the specific biological endpoint being measured.
Detailed Experimental Protocols
The following section provides detailed methodologies for key experiments used in the characterization of vitamin D analogs.
Competitive Vitamin D Receptor (VDR) Binding Assay
Objective: To determine the relative binding affinity of a test compound for the VDR compared to a radiolabeled ligand (e.g., [³H]-calcitriol).
Materials:
-
Purified recombinant VDR
-
Radiolabeled calcitriol ([³H]-1α,25(OH)₂D₃)
-
Unlabeled calcitriol (for standard curve)
-
Test compounds (Vitamin D analogs)
-
Assay buffer (e.g., Tris-HCl buffer containing stabilizers)
-
Dextran-coated charcoal suspension
-
Scintillation vials and scintillation fluid
-
Microcentrifuge
-
Scintillation counter
Protocol:
-
Prepare a series of dilutions of the unlabeled calcitriol and the test compounds in the assay buffer.
-
In microcentrifuge tubes, add a constant amount of purified VDR and radiolabeled calcitriol.
-
Add increasing concentrations of either unlabeled calcitriol (for the standard curve) or the test compound to the tubes.
-
Incubate the mixture for a specified time (e.g., 2-4 hours) at a controlled temperature (e.g., 4°C or 25°C) to allow for competitive binding.
-
To separate bound from free radioligand, add a dextran-coated charcoal suspension to each tube. The charcoal will adsorb the unbound radioligand.
-
Incubate for a short period (e.g., 10-15 minutes) on ice.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for a few minutes to pellet the charcoal.
-
Carefully transfer the supernatant, which contains the VDR-bound radioligand, to a scintillation vial.
-
Add scintillation fluid to each vial and measure the radioactivity using a scintillation counter.
-
Plot the percentage of bound radioactivity against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The relative binding affinity can be calculated by comparing the IC₅₀ of the test compound to that of unlabeled calcitriol.
MTT Cell Proliferation Assay
Objective: To assess the effect of vitamin D analogs on the proliferation of cultured cells.
Materials:
-
Cell line of interest (e.g., cancer cell line, keratinocytes)
-
Complete cell culture medium
-
96-well cell culture plates
-
Vitamin D analogs to be tested
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or acidified isopropanol)
-
Multi-well plate reader (spectrophotometer)
Protocol:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the vitamin D analogs in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the vitamin D analogs. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the analogs).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for a few minutes to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a multi-well plate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation inhibition for each concentration of the vitamin D analog compared to the vehicle control.
VDR-Mediated Luciferase Reporter Gene Assay
Objective: To measure the ability of vitamin D analogs to activate the VDR and induce gene transcription.
Materials:
-
Host cell line (e.g., HEK293T, HeLa)
-
Expression vector for the human VDR
-
Reporter plasmid containing a luciferase gene under the control of a promoter with one or more Vitamin D Response Elements (VDREs)
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency
-
Transfection reagent
-
Cell culture medium
-
Vitamin D analogs to be tested
-
Luciferase assay reagent kit (e.g., Dual-Luciferase® Reporter Assay System)
-
Luminometer
Protocol:
-
Co-transfect the host cells with the VDR expression vector, the VDRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
After transfection, seed the cells into a 96-well plate and allow them to recover for 24 hours.
-
Prepare serial dilutions of the vitamin D analogs in the cell culture medium.
-
Treat the transfected cells with the different concentrations of the vitamin D analogs. Include a vehicle control.
-
Incubate the cells for 18-24 hours to allow for VDR activation and luciferase expression.
-
After the incubation, lyse the cells according to the manufacturer's protocol for the luciferase assay kit.
-
Measure the firefly luciferase activity (from the VDRE-reporter) and the Renilla luciferase activity (from the control plasmid) in the cell lysates using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the concentration of the vitamin D analog to determine the dose-response curve and the EC₅₀ value (the concentration that produces 50% of the maximal response).
Conclusion
The field of vitamin D research has evolved dramatically, from the nutritional prevention of a single disease to the development of sophisticated, targeted therapies for a multitude of conditions. The ongoing synthesis and evaluation of novel vitamin D analogs hold immense promise for the future of medicine. By understanding the historical context, the intricate mechanisms of action, and the critical experimental methodologies, researchers and drug development professionals can continue to unlock the full therapeutic potential of this remarkable class of molecules. This guide serves as a foundational resource to aid in this endeavor, providing the necessary technical details to navigate this exciting and rapidly advancing area of scientific inquiry.
References
The Biological Inertness of Vitamin D4-d5 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological inertness of Vitamin D4-d5, a commonly used internal standard in the quantitative analysis of vitamin D metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The document will establish the scientific basis for its suitability as an internal standard by examining the well-defined structure-activity relationships of vitamin D analogs and their interaction with the Vitamin D Receptor (VDR).
Introduction: The Critical Role of Internal Standards in Vitamin D Analysis
Accurate measurement of vitamin D metabolites, such as 25-hydroxyvitamin D (25(OH)D), is crucial for assessing vitamin D status and managing a range of health conditions. LC-MS/MS has emerged as the gold standard for this analysis due to its high specificity and sensitivity. The use of a stable isotope-labeled internal standard is fundamental to the accuracy of LC-MS/MS methods, as it corrects for variations in sample preparation and instrument response. An ideal internal standard must be chemically and physically similar to the analyte but distinguishable by mass, and critically, it must be biologically inert to not interfere with the biological system being studied or the assays used to measure the active forms. This compound is frequently employed for this purpose. This guide will provide the scientific rationale for its biological inertness.
Vitamin D Metabolism and Signaling Pathway
Vitamin D, obtained from sun exposure or diet, is biologically inert and requires two hydroxylation steps to become active.[1][2] First, it is hydroxylated in the liver to form 25(OH)D, the major circulating form of vitamin D.[1][2] Subsequently, in the kidneys and other tissues, 25(OH)D is converted to the biologically active form, 1α,25-dihydroxyvitamin D3 (calcitriol).[1][2]
The biological effects of calcitriol are mediated through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[1] Upon binding to calcitriol, the VDR undergoes a conformational change, forms a heterodimer with the Retinoid X Receptor (RXR), and translocates to the nucleus. This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[1][3] This signaling pathway is central to the regulation of calcium and phosphate homeostasis, bone metabolism, and a variety of other physiological processes.
Figure 1: Simplified Vitamin D Signaling Pathway.
The Rationale for the Biological Inertness of this compound
The biological inertness of this compound is predicated on key structural features that prevent its interaction with the VDR and subsequent initiation of the signaling cascade.
The Critical Role of 1α- and 25-Hydroxylation
Structure-activity relationship studies have unequivocally demonstrated that the hydroxyl groups at the 1α and 25 positions of the vitamin D molecule are essential for high-affinity binding to the VDR and for the subsequent transcriptional activation of target genes.[3][4] The 1α-hydroxyl group forms a crucial hydrogen bond with arginine 274 and serine 237 in the VDR's ligand-binding pocket, while the 25-hydroxyl group interacts with histidine 397.[3] These interactions are critical for stabilizing the active conformation of the VDR, which allows for the recruitment of coactivator proteins necessary for gene transcription.
Vitamin D4, by its nature, lacks these hydroxyl groups. Without them, it cannot establish the key hydrogen bonds required for stable binding to the VDR. Consequently, it is unable to induce the conformational changes in the receptor that are necessary to initiate a biological response.
The Effect of Deuterium Labeling
This compound is a stable isotope-labeled form of Vitamin D4, where five hydrogen atoms have been replaced by deuterium atoms. This labeling is typically on the side chain of the molecule. The substitution of hydrogen with deuterium results in a small increase in mass, which is detectable by mass spectrometry, but it does not alter the chemical properties or the three-dimensional structure of the molecule in a way that would impart biological activity. The primary carbon-deuterium bonds are slightly stronger than carbon-hydrogen bonds, but this does not create any new binding interactions with the VDR. Therefore, the deuterium labeling does not confer any biological activity to the already inert Vitamin D4 molecule.
Summary of Expected Biological Activity
Based on the well-established structure-activity relationships of vitamin D analogs, the expected biological activity of this compound is negligible.
| Compound | 1α-Hydroxyl Group | 25-Hydroxyl Group | Expected VDR Binding Affinity | Expected Transcriptional Activity |
| 1α,25-dihydroxyvitamin D3 | Yes | Yes | High | High |
| 25-hydroxyvitamin D3 | No | Yes | Low | Low |
| Vitamin D3 | No | No | Very Low / Negligible | Negligible |
| This compound | No | No | Very Low / Negligible | Negligible |
Table 1: Comparison of Key Structural Features and Expected Biological Activity of Vitamin D Analogs.
Experimental Protocols for Assessing Biological Activity
To experimentally verify the biological inertness of a vitamin D analog like this compound, a series of in vitro and in vivo assays can be performed. The following are detailed protocols for key experiments.
In Vitro Assessment
This assay determines the ability of a test compound to compete with a radiolabeled known VDR ligand (e.g., [³H]-1α,25(OH)₂D₃) for binding to the VDR.
Principle: The assay measures the displacement of a high-affinity radiolabeled VDR ligand from the receptor by a non-labeled competitor. The concentration of the competitor required to displace 50% of the radiolabeled ligand (IC₅₀) is a measure of its binding affinity.
Materials:
-
Purified recombinant VDR
-
Radiolabeled 1α,25(OH)₂D₃ (e.g., [³H]-1α,25(OH)₂D₃)
-
Unlabeled 1α,25(OH)₂D₃ (for standard curve)
-
Test compound (this compound)
-
Binding buffer (e.g., Tris-HCl buffer containing KCl, EDTA, DTT, and sodium molybdate)
-
Hydroxyapatite slurry or dextran-coated charcoal
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of the unlabeled 1α,25(OH)₂D₃ and the test compound (this compound).
-
In microcentrifuge tubes, combine the binding buffer, a fixed amount of purified VDR, and the radiolabeled 1α,25(OH)₂D₃.
-
Add the serially diluted unlabeled 1α,25(OH)₂D₃ (for the standard curve) or the test compound to the respective tubes.
-
Incubate the mixture for a defined period (e.g., 2-4 hours) at a specific temperature (e.g., 4°C) to allow binding to reach equilibrium.
-
To separate the bound from the free radioligand, add hydroxyapatite slurry or dextran-coated charcoal and incubate for a short period.
-
Centrifuge the tubes to pellet the VDR-ligand complex (with hydroxyapatite) or the free ligand (with charcoal).
-
Transfer the supernatant (or the resuspended pellet, depending on the separation method) to scintillation vials containing scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Plot the percentage of bound radioligand against the logarithm of the competitor concentration and determine the IC₅₀ value.
References
The Gold Standard: An In-depth Technical Guide to Deuterated Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development, clinical diagnostics, and "-omics" research, the pursuit of accuracy and precision is paramount. Mass spectrometry (MS) has emerged as a powerful and indispensable tool, offering unparalleled sensitivity and selectivity. However, the inherent variability of MS-based quantification, often plagued by matrix effects and instrument fluctuations, necessitates the use of internal standards. Among these, deuterated standards have established themselves as the gold standard, providing a robust solution for reliable and reproducible quantification.
This technical guide delves into the core principles of utilizing deuterated standards in mass spectrometry. We will explore their synthesis, application, advantages, and limitations, providing detailed experimental protocols and quantitative data to empower researchers in their analytical endeavors.
The Core Principle: Isotope Dilution Mass Spectrometry
The use of deuterated standards is fundamentally based on the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of a stable isotope-labeled version of the analyte of interest (the deuterated standard) is added to the sample at the earliest stage of analysis. This "spiked" sample is then subjected to the entire analytical workflow, from extraction and cleanup to chromatographic separation and mass spectrometric detection.
Because the deuterated standard is chemically identical to the analyte, it experiences the same physical and chemical processes throughout the analytical procedure. Any loss of analyte during sample preparation or variations in ionization efficiency in the mass spectrometer will be mirrored by a proportional loss or variation in the deuterated standard. Consequently, the ratio of the signal from the endogenous analyte to the signal from the deuterated standard remains constant. This ratio is then used to accurately calculate the concentration of the analyte in the original sample, effectively compensating for a wide range of analytical variabilities.
Advantages of Deuterated Standards
The co-elution of the analyte and its deuterated internal standard is a key advantage, as it ensures that both compounds experience the same matrix effects at the same point in time during LC-MS analysis.[1] This is crucial for mitigating ion suppression or enhancement, which are common challenges in complex biological matrices. The use of deuterated standards has been shown to significantly improve the accuracy and precision of quantitative assays.
Key Advantages:
-
Compensation for Matrix Effects: Deuterated standards co-elute with the analyte, experiencing the same degree of ion suppression or enhancement, leading to more accurate quantification.[1]
-
Correction for Sample Loss: Any loss of analyte during sample preparation steps is accounted for by a proportional loss of the deuterated standard.
-
Improved Precision and Accuracy: By minimizing variability from sample preparation and instrument response, deuterated standards lead to highly reproducible and accurate results.
-
High Specificity: The mass difference between the analyte and the standard allows for their distinct detection by the mass spectrometer, ensuring high specificity.
Limitations and Considerations
Despite their significant advantages, the use of deuterated standards is not without its challenges. A primary concern is the potential for isotopic effects. The slight mass difference between hydrogen and deuterium can sometimes lead to chromatographic separation of the analyte and the standard, which can compromise the correction for matrix effects if the two do not co-elute perfectly.[2]
Potential Limitations:
-
Isotope Effects: The difference in mass can occasionally lead to slight differences in chromatographic retention times, potentially affecting the accuracy of correction if matrix effects are not uniform across the peak.[2]
-
Cost and Availability: The synthesis of deuterated compounds can be complex and expensive, and they may not be commercially available for all analytes of interest.
-
Isotopic Purity: The presence of unlabeled analyte in the deuterated standard can lead to an overestimation of the analyte concentration, especially at low levels.
-
Potential for H/D Exchange: In certain molecules and under specific conditions, deuterium atoms can exchange with hydrogen atoms from the solvent or matrix, leading to a loss of the isotopic label.
Data Presentation: Quantitative Performance of Deuterated Standards
The following tables summarize typical validation data from LC-MS/MS methods utilizing deuterated internal standards for the quantification of various analytes, demonstrating the high level of performance achievable.
Table 1: LC-MS/MS Validation Data for Steroid Hormones in Human Serum
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Accuracy (%) |
| Estrone (E1) | 0.005 - 0.4 | 0.005 | < 15 | < 11 | 98 - 126 |
| Estradiol (E2) | 0.005 - 0.4 | 0.005 | < 15 | < 11 | 98 - 126 |
| Testosterone | 0.05 - 2.5 | 0.05 | < 15 | < 11 | 98 - 126 |
| Progesterone | 0.02 - 5 | 0.02 | < 15 | < 11 | 98 - 126 |
| Cortisol | 10 - 500 | 10 | < 15 | < 11 | 98 - 126 |
Data compiled from representative values found in the literature.[3]
Table 2: LC-MS/MS Validation Data for Mycotoxins in Cereal-Based Food
| Mycotoxin | Linearity Range (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) |
| Aflatoxin B1 | 1.0 - 50 | 1.0 | 70 - 120 | < 20 |
| Ochratoxin A | 1.0 - 50 | 1.0 | 70 - 120 | < 20 |
| Deoxynivalenol | 50 - 2500 | 50 | 70 - 120 | < 20 |
| Zearalenone | 20 - 1000 | 20 | 70 - 120 | < 20 |
| Fumonisin B1 | 100 - 5000 | 100 | 70 - 120 | < 20 |
Data compiled from representative values found in the literature.[4][5]
Experimental Protocols
Detailed and robust experimental protocols are critical for successful quantitative analysis using deuterated standards. Below are examples of methodologies for different applications.
Protocol 1: Quantification of Immunosuppressants in Whole Blood by LC-MS/MS
This protocol is a generalized procedure for the therapeutic drug monitoring of immunosuppressants like tacrolimus, sirolimus, and cyclosporine A.
1. Sample Preparation (Protein Precipitation): a. To 50 µL of whole blood, add 100 µL of a precipitation solution containing the deuterated internal standards of the target immunosuppressants in methanol with 0.1 M zinc sulfate. b. Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation. c. Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins. d. Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis: a. Liquid Chromatography:
- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient to separate the analytes of interest.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 µL. b. Mass Spectrometry:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard.
Protocol 2: Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics
SILAC is a powerful metabolic labeling strategy that utilizes deuterated amino acids to quantify relative protein abundance between different cell populations.
1. Cell Culture and Labeling: a. Culture two populations of cells in parallel. b. For the "heavy" population, use a specialized SILAC medium that is deficient in a specific amino acid (e.g., lysine and arginine) and supplement it with the corresponding deuterated ("heavy") versions of that amino acid (e.g., L-Lysine-D4 and L-Arginine-D7). c. For the "light" population, use the same medium supplemented with the natural, non-labeled ("light") versions of the amino acids. d. Allow the cells to grow for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids into the proteome.
2. Sample Preparation and Protein Digestion: a. Harvest and lyse the "heavy" and "light" cell populations separately. b. Combine equal amounts of protein from both populations. c. Perform in-solution or in-gel digestion of the combined protein mixture using a protease such as trypsin.
3. LC-MS/MS Analysis: a. Analyze the resulting peptide mixture by LC-MS/MS. b. The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the incorporated heavy isotopes. c. The ratio of the peak intensities of the "heavy" and "light" peptide pairs directly reflects the relative abundance of the corresponding protein in the two cell populations.
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts related to the use of deuterated standards in mass spectrometry.
References
- 1. texilajournal.com [texilajournal.com]
- 2. cerilliant.com [cerilliant.com]
- 3. Quantification of multiple steroid hormones in serum and human breast cancer tissue by liquid chromatography-tandem mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
A Preliminary Investigation of Vitamin D4 Metabolism: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vitamin D4, or 22-dihydroergocalciferol, is a lesser-known vitamer of the vitamin D family, primarily found in fungal sources. While the metabolic pathways of vitamin D2 and D3 have been extensively studied, the biotransformation of vitamin D4 remains a subject of ongoing investigation. This technical guide provides a preliminary overview of the current understanding of vitamin D4 metabolism, drawing parallels with the established pathways of other vitamin D forms. It summarizes available quantitative data, outlines relevant experimental protocols, and presents visual representations of the proposed metabolic pathways and experimental workflows to support further research in this area.
Introduction
Vitamin D is a group of fat-soluble secosteroids essential for calcium homeostasis, bone metabolism, and various other physiological processes. The most well-characterized forms are vitamin D3 (cholecalciferol) and vitamin D2 (ergocalciferol). Vitamin D4 (22-dihydroergocalciferol) is a naturally occurring analog distinguished by the saturation of the C22-C23 double bond in the side chain of ergocalciferol.[1] Its precursor, 22,23-dihydroergosterol, is found in certain mushrooms.[1][2][3][4] Understanding the metabolism of vitamin D4 is crucial for evaluating its potential biological activity and therapeutic applications. This guide serves as a foundational resource for researchers embarking on the study of vitamin D4 metabolism.
Proposed Metabolic Pathway of Vitamin D4
The metabolism of vitamin D4 is presumed to follow a pathway analogous to that of vitamins D2 and D3, involving a two-step hydroxylation process for activation and subsequent catabolism for inactivation.[5][6][7] The key enzymes involved are part of the cytochrome P450 (CYP) superfamily.[8][9][10]
Activation Pathway
Step 1: 25-Hydroxylation
Upon absorption, vitamin D4 is transported to the liver. Here, it is anticipated to undergo hydroxylation at the carbon-25 position to form 25-hydroxyvitamin D4 (25(OH)D4). The primary enzyme responsible for this reaction in other vitamin D forms is CYP2R1, a microsomal enzyme, with potential contributions from the mitochondrial enzyme CYP27A1.[2][11][12][13]
Step 2: 1α-Hydroxylation
The resulting 25(OH)D4, the main circulating form, is then transported to the kidneys. In the proximal tubules of the kidneys, it undergoes a second hydroxylation at the carbon-1α position, catalyzed by the mitochondrial enzyme CYP27B1, to produce the biologically active form, 1α,25-dihydroxyvitamin D4 (1,25(OH)2D4).[5][7][14]
Proposed activation pathway of Vitamin D4.
Catabolic Pathway
The degradation of active vitamin D metabolites is crucial for maintaining calcium homeostasis and preventing toxicity. The primary enzyme responsible for this process is CYP24A1, a mitochondrial enzyme that catalyzes multiple hydroxylations of the side chain. It is expected that 1,25(OH)2D4 and 25(OH)D4 are substrates for CYP24A1, leading to the formation of various hydroxylated, inactive metabolites that are eventually excreted.[6][10][15][16]
References
- 1. Vitamin D Supplements May, Oddly, Sabotage Vitamin D Levels | by Annie Foley | Wise & Well | Oct, 2025 | Medium [medium.com]
- 2. CYP2R1 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 22-Dihydroergocalciferol - Wikipedia [en.wikipedia.org]
- 5. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Vitamin D - Wikipedia [en.wikipedia.org]
- 7. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytochrome P450-mediated metabolism of vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 9. article.imrpress.com [article.imrpress.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. CYP2R1 is a major, but not exclusive, contributor to 25-hydroxyvitamin D production in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Altered expression of the vitamin D metabolizing enzymes CYP27B1 and CYP24A1 under the context of prostate aging and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Intestinal Cyp24a1 regulates vitamin D locally independent of systemic regulation by renal Cyp24a1 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Signature of Vitamin D4-d5: A Technical Guide to its Theoretical Mass and Isotopic Distribution
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the theoretical mass and isotopic distribution of Vitamin D4-d5, a deuterated analog of Vitamin D4. This document is intended to serve as a core resource for researchers and scientists engaged in metabolic studies, pharmacokinetic analysis, and drug development involving Vitamin D analogs. The precise understanding of a molecule's mass and isotopic profile is fundamental for accurate quantification and characterization, particularly in mass spectrometry-based applications.
Theoretical Mass of this compound
Vitamin D4 has a molecular formula of C₂₈H₄₆O.[1] The deuterated form, this compound, has five hydrogen atoms replaced by deuterium, resulting in a molecular formula of C₂₈H₄₁D₅O. The theoretical monoisotopic mass is calculated using the exact masses of the most abundant isotopes of each element.
The calculation is based on the following exact isotopic masses:
-
Carbon-12 (¹²C): 12.000000 amu
-
Hydrogen-1 (¹H): 1.007825 amu
-
Deuterium (²H or D): 2.014102 amu
-
Oxygen-16 (¹⁶O): 15.994915 amu
The theoretical monoisotopic mass of this compound is calculated as follows:
(28 * 12.000000) + (41 * 1.007825) + (5 * 2.014102) + (1 * 15.994915) = 403.3889 amu
For comparison, the theoretical monoisotopic mass of non-deuterated Vitamin D4 (C₂₈H₄₆O) is 398.3549 amu .
A summary of the theoretical masses is presented in Table 1.
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (amu) |
| Vitamin D4 | C₂₈H₄₆O | 398.3549 |
| This compound | C₂₈H₄₁D₅O | 403.3889 |
Table 1. Theoretical Monoisotopic Masses of Vitamin D4 and this compound.
Isotopic Distribution of this compound
The isotopic distribution of a molecule arises from the natural abundance of heavier isotopes of its constituent elements. For this compound, the primary contributions to the isotopic peaks beyond the monoisotopic peak (M) come from the presence of Carbon-13 (¹³C), Oxygen-17 (¹⁷O), and Oxygen-18 (¹⁸O).
The natural abundances of the relevant isotopes are:
-
¹²C: 98.93%
-
¹³C: 1.07%
-
¹⁶O: 99.76%
-
¹⁷O: 0.04%
-
¹⁸O: 0.20%
The expected relative intensities of the M+1 and M+2 peaks for this compound can be approximated using the following formulas:
-
Relative Intensity of M+1 ≈ (Number of C atoms × 1.1%) + (Number of O atoms × 0.04%)
-
Relative Intensity of M+2 ≈ [(Number of C atoms × 1.1%)² / 200] + (Number of O atoms × 0.20%)
For this compound (C₂₈H₄₁D₅O):
-
Relative Intensity of M+1 ≈ (28 × 1.1) + (1 × 0.04) = 30.84%
-
Relative Intensity of M+2 ≈ [(28 × 1.1)² / 200] + (1 × 0.20) = 4.94%
The calculated theoretical isotopic distribution for this compound is summarized in Table 2.
| Isotopic Peak | Relative Intensity (%) |
| M (Monoisotopic) | 100 |
| M+1 | 30.84 |
| M+2 | 4.94 |
Table 2. Theoretical Isotopic Distribution of this compound.
Experimental Protocol: Quantification of Vitamin D Analogs by LC-MS/MS
The following is a generalized experimental protocol for the quantification of Vitamin D analogs, such as Vitamin D4, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard like this compound. This protocol is based on established methods for Vitamin D analysis.[2][3][4]
3.1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)
-
To 100 µL of serum or plasma, add 10 µL of the internal standard working solution (this compound in methanol).
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Add 500 µL of hexane and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge at 5,000 x g for 5 minutes.
-
Transfer the upper hexane layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water).
3.2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A linear gradient from 50% to 100% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Vitamin D4 and this compound need to be determined by direct infusion of the standards. For example:
-
Vitamin D4: Q1 (precursor ion) m/z -> Q3 (product ion) m/z
-
This compound: Q1 (precursor ion) m/z -> Q3 (product ion) m/z
-
-
Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.
-
3.3. Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte (Vitamin D4) to the internal standard (this compound).
-
A calibration curve is constructed by plotting the peak area ratios of known concentrations of Vitamin D4 standards against their concentrations.
-
The concentration of Vitamin D4 in the unknown samples is then determined from the calibration curve.
Vitamin D Signaling Pathway
Vitamin D, in its active form (calcitriol), exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor. This binding initiates a cascade of events leading to the regulation of gene expression. Vitamin D4 is expected to follow the same general signaling pathway as other forms of Vitamin D.
Caption: Vitamin D4 signaling pathway.
This guide provides foundational information for researchers working with this compound. The precise theoretical mass and isotopic distribution are critical for accurate mass spectrometry-based quantification, while the outlined experimental protocol offers a starting point for method development. The signaling pathway diagram illustrates the mechanism of action, providing context for its biological effects.
References
A-Technical-Guide-to-Sourcing-and-Application-of-Vitamin-D4-d5-for-Research
-Abstract:
This-document-provides-a-comprehensive-technical-guide-for-researchers,-scientists,-and-drug-development-professionals-on-the-sourcing,-availability,-and-application-of-Vitamin-D4-d5-(22-Dihydroergocalciferol-d5). Given-that-Vitamin-D4-d5-is-not-a-standard-stock-item,-this-guide-focuses-on-the-custom-synthesis-process,-provides-technical-specifications-based-on-closely-related-analogs,-and-details-its-primary-application-as-an-internal-standard-in-mass-spectrometry-based-assays.
1.-Sourcing-and-Availability
Vitamin-D4-d5,-a-deuterium-labeled-form-of-Vitamin-D4,-is-a-specialized-reagent-primarily-used-in-quantitative-bioanalytical-assays.[1] It-is-not-readily-available-as-an-off-the-shelf-product.-Therefore,-researchers-requiring-this-compound-will-typically-need-to-engage-with-a-company-that-provides-custom-synthesis-of-stable-isotope-labeled-compounds.
1.1.-Recommended-Sourcing-Strategy:
The-most-effective-approach-to-acquire-Vitamin-D4-d5-is-to-contact-chemical-suppliers-that-specialize-in-the-synthesis-of-complex-organic-molecules-and-stable-isotope-labeled-compounds.-Companies-such-as-Toronto-Research-Chemicals-(TRC),-which-manufactures-a-wide-range-of-biochemicals-including-Vitamin-D-derivatives-and-offers-custom-synthesis-services,-are-prime-candidates.[2][3][4] Other-potential-suppliers-for-custom-synthesis-inquiries-include-Santa-Cruz-Biotechnology-and-Cayman-Chemical,-as-they-offer-a-variety-of-biochemicals-and-reagents-for-research.
1.2.-Custom-Synthesis-Workflow:
The-process-of-obtaining-a-custom-synthesized-compound-like-Vitamin-D4-d5-follows-a-structured-workflow.-This-ensures-clarity-on-the-scope,-timeline,-and-deliverables-of-the-project.-The-typical-steps-are-outlined-in-the-diagram-below.
Caption: Workflow for sourcing custom-synthesized Vitamin D4-d5.
2.-Technical-Data
As-Vitamin-D4-d5-is-a-custom-synthesized-product,-a-standard-datasheet-is-not-available.-However,-the-expected-technical-specifications-can-be-approximated-from-commercially-available,-structurally-similar-deuterated-Vitamin-D-analogs,-such-as-Vitamin-D3-d3. The-following-table-summarizes-the-typical-data-that-would-be-provided-on-a-Certificate-of-Analysis-(CoA).
| Parameter | Expected-Specification | Relevance |
| Synonyms | 22-Dihydroergocalciferol-d5 | Chemical-Nomenclature |
| Molecular-Formula | C28H41D5O | Identity |
| Exact-Mass | 405.38 | Mass-Spectrometry |
| Appearance | White-to-Off-White-Solid | Physical-State |
| Purity-(HPLC) | ≥98% | Assay-Accuracy |
| Deuterium-Incorporation | ≥99% | Isotopic-Purity |
| Storage-Conditions | -20°C,-in-a-dry,-dark-place | Stability |
| Solubility | Soluble-in-Ethanol,-Methanol,-Acetonitrile | Sample-Preparation |
| Primary-Application | Internal-Standard-for-LC-MS/MS | Research-Use |
3.-Experimental-Protocols
The-primary-application-of-Vitamin-D4-d5-is-as-an-internal-standard-(IS)-for-the-quantification-of-Vitamin-D4-or-its-metabolites-in-biological-matrices-using-liquid-chromatography-tandem-mass-spectrometry-(LC-MS/MS).[5][6][7] The-stable-isotope-label-ensures-that-the-IS-has-nearly-identical-physicochemical-properties-to-the-analyte,-allowing-it-to-co-elute-chromatographically-and-experience-similar-ionization-effects,-thus-correcting-for-variability-in-sample-preparation-and-instrumental-analysis.[8][9]
3.1.-Protocol:-Quantification-of-a-Vitamin-D-Metabolite-in-Human-Plasma-by-LC-MS/MS
This-protocol-provides-a-general-methodology.-Specific-parameters-such-as-chromatographic-conditions-and-mass-spectrometer-settings-should-be-optimized-for-the-specific-analyte-and-instrumentation.
1.-Materials-and-Reagents:
-
Blank-human-plasma
-
Vitamin-D4-analyte-standard
-
Vitamin-D4-d5-internal-standard-(IS)
-
Methanol,Acetonitrile-(LC-MS-grade)
-
Formic-acid
-
Zinc-Sulfate
-
Solid-Phase-Extraction-(SPE)-cartridges
2.-Preparation-of-Standards-and-Internal-Standard-Working-Solutions:
-
Prepare-a-1-mg/mL-stock-solution-of-the-Vitamin-D4-analyte-in-ethanol.
-
Prepare-a-1-mg/mL-stock-solution-of-Vitamin-D4-d5-IS-in-ethanol.
-
From-the-stock-solutions,-prepare-serial-dilutions-in-methanol-to-create-calibration-standards-(e.g.,-1-1000-ng/mL).
-
Prepare-an-IS-working-solution-at-an-appropriate-concentration-(e.g.,-100-ng/mL)-in-methanol.
3.-Sample-Preparation-(Protein-Precipitation-and-SPE):
-
To-100-µL-of-plasma-sample,calibrator,-or-QC,-add-10-µL-of-the-IS-working-solution.
-
Add-200-µL-of-0.1-M-Zinc-Sulfate-in-Methanol/Water-(1:1)-to-precipitate-proteins.-Vortex-and-centrifuge.
-
The-supernatant-is-then-subjected-to-Solid-Phase-Extraction-(SPE)-for-further-purification.
-
Elute-the-analytes-from-the-SPE-cartridge,-evaporate-the-eluent-to-dryness,-and-reconstitute-in-the-mobile-phase.
4.-LC-MS/MS-Analysis:
-
Chromatographic-System: -A-suitable-reverse-phase-C18-column.
-
Mobile-Phase: -A-gradient-of-water-with-0.1%-formic-acid-and-acetonitrile-with-0.1%-formic-acid.
-
Mass-Spectrometer: -A-triple-quadrupole-mass-spectrometer-operating-in-Multiple-Reaction-Monitoring-(MRM)-mode.
-
Ionization-Source: -Atmospheric-Pressure-Chemical-Ionization-(APCI)-or-Electrospray-Ionization-(ESI).
-
Monitor-the-specific-precursor-to-product-ion-transitions-for-both-the-analyte-and-the-IS.
5.-Data-Analysis:
-
Construct-a-calibration-curve-by-plotting-the-peak-area-ratio-(analyte/IS)-against-the-concentration-of-the-calibration-standards.
-
Determine-the-concentration-of-the-analyte-in-the-unknown-samples-by-interpolating-their-peak-area-ratios-from-the-calibration-curve.
4.-Visualizations
4.1.-Experimental-Workflow-Diagram
The-following-diagram-illustrates-the-key-steps-in-a-typical-bioanalytical-workflow-utilizing-a-deuterated-internal-standard.
Caption: Bioanalytical workflow for quantification using an internal standard.
5.-Conclusion
Vitamin-D4-d5-is-a-critical-reagent-for-highly-accurate-and-precise-quantification-of-Vitamin-D4-in-research-and-drug-development.-While-not-commercially-available-as-a-stock-item,-it-can-be-procured-through-custom-synthesis-from-specialized-suppliers.-This-guide-provides-the-necessary-information-for-researchers-to-source-this-compound-and-effectively-implement-it-in-their-analytical-workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Toronto Research Chemicals @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]
- 3. Toronto Research Chemicals | BIOZOL [biozol.de]
- 4. Toronto Research Chemicals – Bioquote [bioquote.com]
- 5. diagnostics.roche.com [diagnostics.roche.com]
- 6. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 7. Analysis of vitamin D metabolic markers by mass spectrometry: Recent progress regarding the "gold standard" method and integration into clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of 25-Hydroxyvitamin D in Human Serum by LC-MS/MS using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D is a crucial fat-soluble prohormone that plays a vital role in calcium and phosphate metabolism, bone health, and immune function.[1] Its metabolites, particularly 25-hydroxyvitamin D2 (25-OH-D2) and 25-hydroxyvitamin D3 (25-OH-D3), are the primary circulating forms and are considered the most reliable biomarkers for assessing a patient's Vitamin D status. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the accurate and sensitive quantification of these metabolites due to its high specificity and ability to distinguish between the D2 and D3 forms and their respective epimers.[2] This application note provides a detailed protocol for the determination of 25-hydroxyvitamin D2 and D3 in human serum using an LC-MS/MS method with a deuterated internal standard for accurate quantification.
Signaling and Metabolic Pathway of Vitamin D
Vitamin D, obtained from sun exposure (D3) or diet (D2 and D3), is transported to the liver where it is hydroxylated to 25-hydroxyvitamin D. This form is then converted in the kidneys to the biologically active 1,25-dihydroxyvitamin D. This active form binds to the Vitamin D receptor (VDR), which then acts as a transcription factor to modulate gene expression related to calcium homeostasis and other cellular processes.
Experimental Protocol
This protocol outlines a robust method for the simultaneous quantification of 25-hydroxyvitamin D2 and D3 in human serum. A deuterated internal standard (e.g., 25-hydroxyvitamin D3-d3) is employed to ensure accuracy and precision by correcting for matrix effects and variations during sample processing and analysis. While the prompt specified a Vitamin D4-d5 internal standard, a comprehensive literature search did not yield established protocols utilizing this specific standard. Therefore, a commonly used and validated deuterated standard is presented here. The principles and procedures are directly adaptable.
Materials and Reagents
-
25-hydroxyvitamin D2 and D3 certified reference standards
-
25-hydroxyvitamin D3-d3 internal standard (IS)
-
LC-MS grade methanol, acetonitrile, isopropanol, and water
-
Formic acid (≥98%)
-
Zinc sulfate
-
Human serum (for calibration and quality control)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Sample Preparation
-
Aliquoting: Thaw serum samples, calibrators, and quality controls on ice. Vortex gently and aliquot 200 µL into a microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the internal standard working solution (e.g., 100 ng/mL in methanol) to all tubes except for the double blank (matrix blank).
-
Protein Precipitation: Add 400 µL of a precipitation solution (e.g., methanol with 0.2% zinc sulfate) to each tube.
-
Vortexing and Incubation: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and precipitation of proteins. Incubate at 4°C for 10 minutes.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for further processing or direct injection, depending on the required sensitivity and cleanliness of the sample. For higher sensitivity, an SPE step is recommended.
Solid Phase Extraction (SPE) - Optional Cleanup
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridges.
-
Washing: Wash the cartridges with 1 mL of a weak organic solvent solution (e.g., 20% methanol in water) to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of a strong organic solvent (e.g., acetonitrile or methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 50:50 methanol:water).
LC-MS/MS Analysis Workflow
The following diagram illustrates the complete analytical workflow from sample receipt to data analysis.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry Conditions
| Parameter | Condition |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 500°C |
| Gas Flow | Optimized for the specific instrument |
MRM Transitions
The following table provides representative MRM transitions for the quantification of 25-hydroxyvitamin D2, D3, and a d3-labeled internal standard. These transitions should be optimized for the specific mass spectrometer being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 25-OH-D3 (Quantifier) | 401.3 | 383.3 | 12 |
| 25-OH-D3 (Qualifier) | 401.3 | 159.1 | 25 |
| 25-OH-D2 (Quantifier) | 413.3 | 395.3 | 12 |
| 25-OH-D2 (Qualifier) | 413.3 | 355.2 | 15 |
| 25-OH-D3-d3 (IS) | 404.4 | 386.3 | 12 |
Quantitative Data Summary
The performance of the LC-MS/MS method should be validated to ensure accuracy, precision, and linearity over the desired concentration range. The following tables summarize typical performance characteristics for this type of assay.
Table 1: Linearity and Sensitivity
| Analyte | Calibration Range (ng/mL) | R² | Limit of Quantification (LOQ) (ng/mL) |
| 25-OH-D3 | 2 - 200 | > 0.995 | 2.0 |
| 25-OH-D2 | 2 - 200 | > 0.995 | 2.0 |
Table 2: Accuracy and Precision
| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| 25-OH-D3 | 10 | < 5% | < 7% | 95 - 105% |
| 50 | < 4% | < 6% | 97 - 103% | |
| 150 | < 3% | < 5% | 98 - 102% | |
| 25-OH-D2 | 10 | < 6% | < 8% | 94 - 106% |
| 50 | < 5% | < 7% | 96 - 104% | |
| 150 | < 4% | < 6% | 97 - 103% |
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of 25-hydroxyvitamin D2 and D3 in human serum. The use of a deuterated internal standard is critical for achieving high accuracy and precision, making this method well-suited for clinical research and drug development applications where robust and dependable data are essential. Proper method validation is necessary to ensure performance meets the specific requirements of the laboratory.
References
Application Note: Quantitative Analysis of Vitamin D Metabolites in Human Serum/Plasma using Deuterated Internal Standards by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vitamin D is a crucial fat-soluble prohormone essential for calcium homeostasis, bone metabolism, and various other physiological processes. Accurate measurement of its metabolites is vital for assessing vitamin D status and in clinical research. The two primary forms are vitamin D2 (ergocalciferol) and vitamin D3 (cholecalciferol). In the body, these are hydroxylated in the liver to form 25-hydroxyvitamin D2 (25-OH-D2) and 25-hydroxyvitamin D3 (25-OH-D3), which are the major circulating forms and the best indicators of vitamin D status.[1][2] Further hydroxylation in the kidneys produces the biologically active form, 1,25-dihydroxyvitamin D (1,25(OH)2D).
Immunoassays have historically been used for vitamin D analysis but can suffer from a lack of specificity and accuracy. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard method due to its high sensitivity, specificity, and ability to multiplex the analysis of different metabolites.[3][4] The use of stable isotope-labeled internal standards, particularly deuterated standards, is critical for accurate quantification by correcting for matrix effects and variations during sample preparation and analysis.[3][5][6][7]
This application note provides a detailed protocol for the simultaneous quantification of 25-OH-D2 and 25-OH-D3 in human serum or plasma using a robust LC-MS/MS method with deuterated internal standards.
Experimental
Materials and Reagents
-
Analytes: 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3
-
Internal Standards: Deuterated 25-hydroxyvitamin D3 (d3-25-OH-D3 or d6-25-OH-D3) and deuterated 25-hydroxyvitamin D2 (d3-25-OH-D2)
-
Solvents: HPLC or LC-MS grade methanol, acetonitrile, isopropanol, and water.
-
Reagents: Formic acid, ammonium formate, zinc sulfate.
-
Biological Matrix: Human serum or plasma.
Sample Preparation
A robust and reproducible sample preparation is crucial for accurate results. The primary steps involve protein precipitation to release vitamin D metabolites from the vitamin D binding protein (DBP), followed by cleanup to remove interferences like phospholipids.[8][9]
Protocol: Protein Precipitation followed by Solid-Phase Extraction (SPE)
-
Spiking: To 100 µL of serum/plasma sample, add 10 µL of the internal standard working solution (containing d3-25-OH-D2 and d3-25-OH-D3 in methanol).
-
Protein Precipitation: Add 300 µL of acetonitrile containing 1% formic acid to the sample. Vortex for 30 seconds to precipitate proteins.[10]
-
Centrifugation: Centrifuge the samples at 5000 rpm for 5 minutes.[1]
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., SOLA HRP) with methanol followed by water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.
-
Elute the analytes with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
Alternative Protocol: Liquid-Liquid Extraction (LLE)
-
Spiking and Precipitation: Follow steps 1 and 2 from the SPE protocol.
-
Extraction: Add 1 mL of an extraction solvent (e.g., hexane or a mixture of hexane and ethyl acetate). Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge to separate the aqueous and organic layers.
-
Collection: Transfer the organic (upper) layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the sample as described in the SPE protocol.
LC-MS/MS Analysis
The analysis is performed using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
LC Column: A C18 reversed-phase column is commonly used for separation (e.g., Ascentis Express C18, 2.1 x 50 mm, 2.7 µm).
-
Mobile Phase: A gradient elution is typically employed with:
-
Mobile Phase A: Water with 0.1% formic acid or an ammonium formate buffer.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
-
-
Flow Rate: A typical flow rate is 0.4-0.6 mL/min.
-
Injection Volume: 10-20 µL.
-
Mass Spectrometry: The mass spectrometer is operated in positive ion electrospray ionization (ESI+) mode. The analytes are quantified using Multiple Reaction Monitoring (MRM).
Table 1: Example MRM Transitions for Vitamin D Metabolites and Deuterated Standards
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| 25-OH-D3 | 401.3 | 383.3 | 15 |
| d3-25-OH-D3 | 404.3 | 386.3 | 15 |
| 25-OH-D2 | 413.3 | 395.3 | 15 |
| d3-25-OH-D2 | 416.3 | 398.3 | 15 |
| 1α,25-(OH)2D3 | 423.26 | 369.25 | 22 |
Note: The optimal collision energies may vary between different mass spectrometer models and should be optimized.
Data Presentation
The following table summarizes typical quantitative performance data for the analysis of 25-OH-D2 and 25-OH-D3.
Table 2: Summary of Quantitative Performance
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Recovery (%) |
| 25-OH-D3 | 2 - 100 | 1 | < 5% | < 7% | 90 - 105% |
| 25-OH-D2 | 2 - 100 | 1 | < 6% | < 8% | 88 - 107% |
LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation. Data is representative and may vary based on the specific instrumentation and laboratory conditions.
Visualizations
Experimental Workflow
References
- 1. lcms.cz [lcms.cz]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. Analytical Methods for Quantification of Vitamin D and Implications for Research and Clinical Practice | Anticancer Research [ar.iiarjournals.org]
- 5. doaj.org [doaj.org]
- 6. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - ProQuest [proquest.com]
- 8. Development and validation of an LC-MS/MS based method for quantification of 25 hydroxyvitamin D2 and 25 hydroxyvitamin D3 in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromtech.com [chromtech.com]
- 10. Method Optimization for LC-MS Analysis of Vitamin D Metabolite Critical Pairs in Serum [sigmaaldrich.com]
Revolutionizing Vitamin D Analysis: Enhanced Sensitivity Through Derivatization with Deuterated Standards
Application Note
Abstract
The accurate quantification of vitamin D and its metabolites is crucial for clinical diagnostics and research in numerous fields, including bone metabolism, immunology, and oncology. However, the inherent lipophilic nature and low circulating concentrations of many vitamin D metabolites present significant analytical challenges, particularly for highly sensitive LC-MS/MS analysis. This application note describes a robust and highly sensitive method for the analysis of vitamin D metabolites utilizing a chemical derivatization strategy coupled with the use of a deuterated internal standard. This approach significantly enhances ionization efficiency and improves the accuracy and precision of quantification by employing the principle of isotope dilution mass spectrometry. While various deuterated standards such as d3 and d6 are commonly employed, this note will also address the applicability of a d5 standard.
Introduction
Vitamin D plays a pivotal role in calcium and phosphate homeostasis and has been implicated in a wide array of physiological processes.[1][2][3] The accurate measurement of its various forms, including the active hormone 1,25-dihydroxyvitamin D (1,25(OH)₂D), is therefore of paramount importance. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for vitamin D analysis due to its high specificity and sensitivity.[4] However, the poor ionization efficiency of vitamin D and its metabolites can limit the achievable sensitivity, especially for low-abundance forms like 1,25(OH)₂D.
To overcome this limitation, chemical derivatization has been widely adopted. Cookson-type reagents, such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) and its analogues, react with the cis-diene moiety of vitamin D, introducing a readily ionizable group and significantly enhancing the signal in mass spectrometry.[5][6] The use of a stable isotope-labeled internal standard, such as a deuterated (d-labeled) analog of the analyte, is essential for correcting for matrix effects and variations in sample preparation and instrument response.[7] This document provides a detailed protocol for the derivatization of vitamin D with PTAD and its analysis by LC-MS/MS using a deuterated internal standard.
Experimental Workflow
The overall experimental workflow for the sensitive analysis of vitamin D metabolites involves sample preparation, derivatization, and subsequent LC-MS/MS analysis.
Caption: Experimental workflow for vitamin D analysis.
Protocols
Materials and Reagents
-
Vitamin D standards (e.g., 25-hydroxyvitamin D₃, 1,25-dihydroxyvitamin D₃)
-
Deuterated internal standard (e.g., 25-hydroxyvitamin D₃-d6, 1,25-dihydroxyvitamin D₃-d6). While a d5 standard is less common, the principles outlined here are applicable.
-
4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ethyl acetate, anhydrous
-
Formic acid, LC-MS grade
-
Water, deionized
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Human serum/plasma
Protocol 1: Sample Preparation
-
Sample Spiking: To 200 µL of serum or plasma, add 10 µL of the deuterated internal standard solution (concentration to be optimized based on expected analyte levels).
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Incubate the samples at 4°C for 10 minutes, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar interferences.
-
Elute the vitamin D metabolites with 1 mL of ethyl acetate.
-
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
Protocol 2: Derivatization with PTAD
-
Reagent Preparation: Prepare a fresh solution of PTAD in anhydrous ethyl acetate at a concentration of 0.1 g/L.
-
Derivatization Reaction: Reconstitute the dried sample extract from Protocol 1 in 50 µL of the PTAD solution.
-
Incubation: Vortex the mixture for 30 minutes at room temperature, protected from light.[8]
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the derivatized sample in 100 µL of the initial mobile phase (e.g., 75:25 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.[8]
Protocol 3: LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A linear gradient from 50% B to 95% B over 10 minutes is a typical starting point.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for the derivatized vitamin D metabolites and their corresponding deuterated internal standards need to be optimized. The derivatization with PTAD typically results in a major fragment around m/z 298.[8]
-
Quantitative Data
The following tables summarize typical performance data for the analysis of vitamin D metabolites using derivatization and LC-MS/MS.
Table 1: Linearity and Limits of Quantification (LOQ)
| Analyte (PTAD-derivatized) | Linearity Range (ng/mL) | R² | LOQ (ng/mL) |
| 25-hydroxyvitamin D₃ | 0.5 - 200 | >0.99 | 0.5 |
| 1,25-dihydroxyvitamin D₃ | 0.01 - 10 | >0.99 | 0.01 |
| 25-hydroxyvitamin D₂ | 0.5 - 200 | >0.99 | 0.5 |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| 25-hydroxyvitamin D₃ | 5 | < 5% | < 7% | 95 - 105% |
| 50 | < 4% | < 6% | 97 - 103% | |
| 150 | < 3% | < 5% | 98 - 102% | |
| 1,25-dihydroxyvitamin D₃ | 0.05 | < 8% | < 10% | 90 - 110% |
| 0.5 | < 6% | < 8% | 92 - 108% | |
| 5 | < 5% | < 7% | 95 - 105% |
Vitamin D Metabolism and Signaling Pathways
Vitamin D Metabolic Pathway
Vitamin D, obtained from dietary sources or synthesized in the skin upon exposure to UVB radiation, undergoes two key hydroxylation steps to become biologically active.
Caption: Vitamin D metabolic pathway.
Vitamin D Signaling Pathway
The biologically active form of vitamin D, 1,25(OH)₂D, exerts its effects by binding to the vitamin D receptor (VDR), which then acts as a transcription factor to regulate gene expression.[3][9][10][11]
Caption: Vitamin D signaling pathway.
Conclusion
The derivatization of vitamin D and its metabolites with PTAD, combined with the use of a deuterated internal standard and LC-MS/MS analysis, provides a highly sensitive, specific, and accurate method for their quantification in biological matrices. This approach is essential for both clinical diagnostics and research applications, enabling the reliable measurement of even low-abundance vitamin D metabolites. The principles and protocols described herein can be adapted for various vitamin D forms and different deuterated internal standards, ensuring robust and reliable data for advancing our understanding of the physiological roles of vitamin D.
References
- 1. Vitamin D - Wikipedia [en.wikipedia.org]
- 2. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Vitamin D Signaling in Inflammation and Cancer: Molecular Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 5. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatographic separation of PTAD-derivatized 25-hydroxyvitamin D3 and its C-3 epimer from human serum and murine skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Figure 3, [Vitamin D signaling pathway. The...]. - Multiple Sclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: A Robust and High-Throughput LC-MS/MS Method for the Quantification of 25-Hydroxyvitamin D in Human Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D deficiency is a global health concern linked to various conditions, including osteoporosis, cardiovascular disease, and autoimmune disorders.[1] Accurate measurement of 25-hydroxyvitamin D (25(OH)D), the primary circulating form of vitamin D, is crucial for assessing a patient's vitamin D status.[1][2] While immunoassays are widely used, they can suffer from a lack of specificity and accuracy.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for 25(OH)D analysis due to its high sensitivity and specificity, allowing for the separate quantification of 25-hydroxyvitamin D2 (25(OH)D2) and 25-hydroxyvitamin D3 (25(OH)D3).[1][3]
This application note details a robust and high-throughput LC-MS/MS method for the simultaneous quantification of 25(OH)D2 and 25(OH)D3 in human serum. The method utilizes a simple and efficient protein precipitation extraction procedure, followed by a rapid chromatographic separation and sensitive detection using a triple quadrupole mass spectrometer. A deuterated internal standard, 25-hydroxyvitamin D3-d6 (d6-25(OH)D3), is used to ensure accuracy and precision.
A note on the internal standard: This document specifies the use of d6-25-hydroxyvitamin D3, a commonly utilized internal standard for this assay. While the initial request mentioned "Vitamin D4-d5," this could not be verified as a standardly used internal standard for this analysis and is presumed to be a typographical error.
Experimental Workflow
The overall experimental workflow for the analysis of 25-hydroxyvitamin D in human serum is depicted below.
Caption: A schematic of the analytical workflow.
Experimental Protocols
Materials and Reagents
-
25-hydroxyvitamin D2, 25-hydroxyvitamin D3, and d6-25-hydroxyvitamin D3 standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human serum (calibrators, quality controls, and unknown samples)
Sample Preparation: Protein Precipitation
-
Pipette 50 µL of serum (calibrator, QC, or sample) into a 1.5 mL microcentrifuge tube.[1]
-
Add 150 µL of the internal standard working solution (d6-25-hydroxyvitamin D3 in acetonitrile).[4]
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.[2]
-
Incubate the samples at 4°C for 10 minutes to facilitate complete protein precipitation.[4]
-
Centrifuge the tubes at 13,000 rpm for 15 minutes to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.[4]
Alternative Sample Preparation: Supported Liquid Extraction (SLE)
For laboratories looking for a high-throughput alternative to traditional liquid-liquid extraction, Supported Liquid Extraction (SLE) offers high analyte recovery and clean extracts.[5]
-
Pre-treat 150 µL of serum by diluting it with 150 µL of a water:isopropanol (50:50, v/v) solution containing the internal standard.[5]
-
Load the entire 300 µL of the pre-treated sample onto an ISOLUTE® SLE+ plate.[5]
-
Allow the sample to absorb for 5 minutes.[5]
-
Elute the analytes with two separate 750 µL aliquots of heptane, with a 5-minute waiting period after each addition.[5]
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.[5]
LC-MS/MS Method
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| HPLC System | Waters Acquity UPLC or equivalent |
| Column | Restek Pinnacle DB Biphenyl (1.9 µm, 50 x 2.1 mm) or equivalent |
| Mobile Phase A | 2 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | 2 mM Ammonium Formate in 99% Methanol/1% Water with 0.1% Formic Acid |
| Gradient | Isocratic at 80% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 15 µL |
| Run Time | 2.0 minutes |
Note: LC conditions can be optimized based on the specific column and instrumentation used to ensure adequate separation of 25(OH)D2, 25(OH)D3, and any potential interferences.
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 450°C |
| Gas Flow | Optimized for the specific instrument |
Multiple Reaction Monitoring (MRM) Transitions
The following MRM transitions are monitored for the quantification and confirmation of each analyte.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 25-hydroxyvitamin D3 | 401.3 | 383.2 | Optimized for instrument |
| 25-hydroxyvitamin D2 | 413.3 | 395.3 | Optimized for instrument |
| d6-25-hydroxyvitamin D3 (IS) | 407.3 | 389.2 | Optimized for instrument |
Quantitative Data Summary
The performance of this method is summarized in the tables below, with data compiled from various sources demonstrating robust and reliable quantification.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| 25-hydroxyvitamin D3 | 1 - 500 | > 0.99 |
| 25-hydroxyvitamin D2 | 2 - 500 | > 0.99 |
Data synthesized from multiple sources indicating typical performance.[2][5][6]
Table 2: Accuracy and Precision
| Analyte | Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) |
| 25-hydroxyvitamin D3 | Low QC | < 10% | < 10% | 90 - 110% |
| Mid QC | < 10% | < 10% | 90 - 110% | |
| High QC | < 10% | < 10% | 90 - 110% | |
| 25-hydroxyvitamin D2 | Low QC | < 10% | < 10% | 90 - 110% |
| Mid QC | < 10% | < 10% | 90 - 110% | |
| High QC | < 10% | < 10% | 90 - 110% |
Data represents typical performance characteristics reported in the literature.[3][6]
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and high-throughput solution for the quantitative analysis of 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3 in human serum. The simple protein precipitation sample preparation protocol is amenable to automation, and the rapid LC method allows for short cycle times, making it suitable for clinical research and drug development settings. The use of a deuterated internal standard ensures the accuracy and reliability of the results. This method offers a superior alternative to traditional immunoassays for the precise assessment of vitamin D status.
References
- 1. Fast LC-MS-MS Analysis of 25-Hydroxyvitamin D2 and 25-Hydroxyvitamin D3 [sigmaaldrich.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. High-throughput liquid-liquid extraction and LCMSMS assay for determination of circulating 25(OH) vitamin D3 and D2 in the routine clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.cn [documents.thermofisher.cn]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. documents.thermofisher.cn [documents.thermofisher.cn]
Application of Vitamin D4-d5 in Clinical Laboratory Settings: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D4 (22,23-dihydroergocalciferol) is a lesser-known form of vitamin D, derived from fungi. While less studied than its counterparts Vitamin D3 and D2, the accurate quantification of Vitamin D4 and its metabolites is crucial for comprehensive studies of Vitamin D metabolism and in the analysis of food and supplements. In clinical laboratory settings, the gold standard for quantifying small molecules like Vitamin D4 is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] The accuracy and reliability of LC-MS/MS assays heavily depend on the use of a suitable internal standard. Vitamin D4-d5, a deuterated form of Vitamin D4, serves as an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to the analyte (Vitamin D4), but it has a different mass, allowing for precise quantification by correcting for variations during sample preparation and analysis.
This document provides detailed application notes and protocols for the use of this compound as an internal standard in the quantitative analysis of Vitamin D4 in human serum by LC-MS/MS.
Principle of the Assay
The method involves the extraction of Vitamin D4 and the internal standard, this compound, from a serum sample. This is followed by derivatization to enhance ionization efficiency, chromatographic separation using Ultra-High-Performance Liquid Chromatography (UHPLC), and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the analyte peak area to the internal standard peak area is used to calculate the concentration of Vitamin D4 in the sample against a calibration curve.
Quantitative Data Summary
The following tables summarize representative data for an LC-MS/MS assay for the quantification of Vitamin D4 using this compound as an internal standard. Note: As specific data for Vitamin D4 is limited, these values are based on typical performance characteristics of similar assays for other vitamin D metabolites.
Table 1: Mass Spectrometric Parameters for Vitamin D4 and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Vitamin D4 | 399.4 | 271.2 | 15 |
| This compound (Internal Standard) | 404.4 | 276.2 | 15 |
Table 2: Assay Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90-110% |
| Matrix Effect | Minimal |
Table 3: Typical Concentration Ranges of Vitamin D Metabolites in Human Serum
| Metabolite | Typical Concentration Range (ng/mL) |
| 25-hydroxyvitamin D3 | 20 - 50[4][5][6] |
| 25-hydroxyvitamin D2 | Variable, dependent on supplementation |
| Vitamin D4 | Generally low, dependent on dietary intake from sources like mushrooms |
Experimental Protocols
Materials and Reagents
-
Vitamin D4 analytical standard
-
This compound internal standard
-
Human serum (calibrators, quality controls, and unknown samples)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Zinc sulfate solution (0.1 M in water)
-
4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) derivatization reagent
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Equipment
-
UHPLC system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
-
96-well plates
Experimental Workflow Diagram
Caption: Experimental workflow for Vitamin D4 quantification.
Step-by-Step Protocol
-
Preparation of Standards and Quality Controls:
-
Prepare a stock solution of Vitamin D4 and this compound in methanol.
-
Prepare a series of calibration standards by spiking known concentrations of Vitamin D4 into charcoal-stripped (analyte-free) human serum.
-
Prepare low, medium, and high concentration quality control (QC) samples in a similar manner.
-
-
Sample Preparation:
-
To 100 µL of serum sample, calibrator, or QC, add 10 µL of the this compound internal standard working solution. Vortex briefly.
-
Protein Precipitation: Add 200 µL of acetonitrile containing 0.1% formic acid and 50 µL of 0.1 M zinc sulfate solution. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifugation step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 40% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
-
Derivatization:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of acetonitrile and add 10 µL of PTAD solution.
-
Incubate at room temperature for 30 minutes.
-
Add 40 µL of water to quench the reaction.
-
-
-
LC-MS/MS Analysis:
-
UHPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: Start with 50% B, increase to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM transitions: As listed in Table 1.
-
Dwell time: 100 ms per transition.
-
-
-
Data Analysis:
-
Integrate the peak areas for Vitamin D4 and this compound.
-
Calculate the peak area ratio of Vitamin D4 to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of Vitamin D4 in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Signaling Pathway
Vitamin D, in its active form (1,25-dihydroxyvitamin D), plays a crucial role in calcium homeostasis. The simplified diagram below illustrates the metabolic activation of Vitamin D. Vitamin D4 follows a similar activation pathway to Vitamin D2 and D3.
Caption: Simplified Vitamin D4 metabolic activation pathway.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of Vitamin D4 in clinical laboratory settings. The LC-MS/MS assay described here offers the high sensitivity and specificity required for accurate measurement, contributing to a more complete understanding of Vitamin D metabolism. While the protocol provided is a representative method, optimization and validation are essential for implementation in any specific laboratory environment.
References
- 1. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05700C [pubs.rsc.org]
- 2. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Normal vitamin D levels by age, sources, and toxicity [medicalnewstoday.com]
- 5. Vitamin D - Wikipedia [en.wikipedia.org]
- 6. VITAMIN D STATUS: MEASUREMENT, INTERPRETATION AND CLINICAL APPLICATION - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Liquid Chromatography Separation of Vitamin D4 and its Deuterated Internal Standard (Vitamin D4-d5)
These application notes provide a comprehensive guide for the separation of Vitamin D4 and its deuterated internal standard, Vitamin D4-d5, using liquid chromatography. The methodologies outlined below are based on established protocols for the analysis of other vitamin D analogs, such as Vitamin D2 and D3, and are intended for use by researchers, scientists, and drug development professionals.
Introduction
Vitamin D4, also known as 22-dihydroergocalciferol, is a synthetic analog of Vitamin D2. Accurate quantification of Vitamin D4 in various matrices often requires the use of a stable isotope-labeled internal standard, such as this compound, to ensure accuracy and precision, especially when employing mass spectrometry detection. Liquid chromatography is the cornerstone for the effective separation of these compounds from matrix interferences prior to detection.[1][2][3] This document details the parameters and protocols for achieving this separation.
Experimental Protocols
I. Sample Preparation
Given that Vitamin D is a fat-soluble vitamin, it is often found in complex matrices such as plasma, serum, or food products.[4] A robust sample preparation protocol is crucial to extract the analytes of interest and remove interfering substances.
A. Protein Precipitation (for Plasma/Serum Samples)
-
To 500 µL of plasma or serum, add 1 mL of acetonitrile or ethanol to precipitate proteins.[5]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the Vitamin D analytes.
B. Liquid-Liquid Extraction (LLE)
-
To the supernatant from the protein precipitation step, add 2 mL of n-hexane.
-
Vortex for 2 minutes to ensure thorough mixing and extraction of the fat-soluble vitamins into the organic layer.
-
Centrifuge at 3,000 rpm for 5 minutes to achieve phase separation.
-
Transfer the upper hexane layer to a clean tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase for injection into the LC system.
C. Saponification (for Food/Feed Samples)
-
Weigh approximately 1-2 g of the homogenized sample into a flask.[4]
-
Add a solution of ethanolic potassium hydroxide.
-
Heat the mixture to saponify the fats.
-
After cooling, extract the unsaponifiable matter containing Vitamin D with an organic solvent like n-hexane.[4]
-
Wash the organic extract with water to remove the alkali.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
II. Liquid Chromatography Method
The following parameters can be adapted for either High-Performance Liquid Chromatography (HPLC) with UV detection or for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is considered the gold standard for its superior selectivity and sensitivity.[2][3][6]
A. Chromatographic Conditions
| Parameter | Reversed-Phase Method | Normal-Phase Method |
| Column | C18, 5 µm, 4.6 x 250 mm | Silica, 5 µm, 4.6 x 250 mm[7] |
| Mobile Phase | Acetonitrile:Methanol:Water (Isocratic or Gradient) | n-Hexane:Ethyl Acetate (85:15 v/v)[7] |
| Flow Rate | 1.0 - 1.2 mL/min[5][8] | 2.0 mL/min[7] |
| Column Temp. | 30 °C[5] | Ambient |
| Injection Vol. | 20 - 100 µL[5][9] | 20 µL |
| UV Detection | 265 nm[5][8] | 292 nm[7] |
B. LC-MS/MS Detection
For more sensitive and selective detection, an LC system can be coupled to a tandem mass spectrometer.
-
Ionization Mode : Electrospray Ionization (ESI) in positive ion mode is commonly used.[6][10]
-
Multiple Reaction Monitoring (MRM) : Specific precursor-to-product ion transitions for Vitamin D4 and this compound should be determined and optimized for quantification.
Data Presentation
The following table summarizes typical liquid chromatography parameters gathered from various sources for the analysis of Vitamin D analogs, which can be used as a starting point for the separation of Vitamin D4 and this compound.
| Parameter | Method 1 (Reversed-Phase) | Method 2 (Reversed-Phase) | Method 3 (Normal-Phase) |
| Column | Acclaim™ 120 C18, 5 µm, 4.6 x 250 mm[5] | Synergy hydro-RP, 4.0 µm, 4.6 x 250 mm[8] | L3 silica column, 5 µm, 4.6 mm × 250 mm[7] |
| Mobile Phase | Methanol/Acetonitrile/Water | Methanol/Acetonitrile/Water (70/25/5)[8] | n-hexane/ethyl acetate (85:15 v/v)[7] |
| Flow Rate | 1.2 mL/min[5] | 1.2 mL/min[8] | 2.0 mL/min[7] |
| Column Temp. | 30 °C[5] | Not Specified | Not Specified |
| Injection Vol. | 100 µL[5] | Not Specified | Not Specified |
| Detection | UV at 265 nm[5] | UV at 265 nm[8] | UV at 292 nm[7] |
| Run Time | < 10 min | ~22 min[8] | ~5 min[7] |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the analysis of Vitamin D4 and this compound using LC-MS/MS.
Caption: Workflow for Vitamin D4 analysis.
References
- 1. Analytical Methods for Quantification of Vitamin D and Implications for Research and Clinical Practice | Anticancer Research [ar.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 4. High-Performance Liquid Chromatographic Determination of Vitamin D in Foods, Feeds and Pharmaceuticals by Successive Use of Reversed-Phase and Straight-Phase Columns [jstage.jst.go.jp]
- 5. An HPLC-UV Method to Assess Human Plasma 25(OH)D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oatext.com [oatext.com]
- 9. agilent.com [agilent.com]
- 10. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Vitamin D4
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of Vitamin D4, utilizing Vitamin D4-d5 as an internal standard. The protocol outlines procedures for sample preparation from serum or plasma, optimized liquid chromatography conditions for efficient separation, and key mass spectrometry parameters for optimal detection. This method is intended for researchers, scientists, and drug development professionals requiring accurate measurement of this less common Vitamin D analog.
Introduction
Vitamin D is a group of fat-soluble secosteroids essential for calcium homeostasis and bone metabolism. While Vitamin D2 and D3 are the most well-known forms, other analogs such as Vitamin D4 exist and may have unique physiological roles or serve as important markers in specific research contexts. Accurate quantification of these analogs is crucial for advancing our understanding of their biological significance. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for Vitamin D analysis due to its high sensitivity, specificity, and ability to multiplex the analysis of several metabolites simultaneously.[1][2]
This document provides a comprehensive protocol for establishing a reliable LC-MS/MS method for Vitamin D4, including recommendations for sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
This protocol is designed for the extraction of Vitamin D4 from serum or plasma samples.
Materials:
-
Serum or plasma sample
-
This compound internal standard (IS) solution (100 ng/mL in methanol)
-
Zinc Sulfate (0.1 M in water)
-
Methanol, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Hexane, LC-MS grade
-
Centrifuge capable of 4000 x g
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
To 200 µL of serum or plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard solution. Vortex briefly to mix.
-
Add 100 µL of 0.1 M Zinc Sulfate solution to the sample. Vortex for 10 seconds. The zinc sulfate aids in the precipitation of proteins.
-
Add 500 µL of acetonitrile to precipitate proteins. Vortex vigorously for 30 seconds.
-
Centrifuge the sample at 4000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
To the supernatant, add 1 mL of hexane for liquid-liquid extraction of the lipophilic Vitamin D4.
-
Vortex for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge at 4000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Methanol:Water with 0.1% formic acid). Vortex to ensure complete dissolution.
-
The sample is now ready for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
LC Parameters:
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | 0-1 min: 80% B1-5 min: 80% to 98% B5-6 min: 98% B6-6.1 min: 98% to 80% B6.1-8 min: 80% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer.
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for Vitamin D analysis as it can provide better sensitivity and reduced matrix effects compared to Electrospray Ionization (ESI) for these relatively nonpolar molecules.[1] However, ESI can also be successfully employed.
Mass Spectrometry Settings (Method Development Guidance):
The molecular formula for Vitamin D4 is C28H46O, with a molecular weight of 398.66 g/mol .[3] The deuterated internal standard, this compound, will have a correspondingly higher mass.
Predicted Precursor Ions:
-
Vitamin D4: The protonated molecule [M+H]+ is expected at m/z 399.7. A common in-source fragmentation is the loss of water, leading to [M+H-H2O]+ at m/z 381.7. The more stable ion should be chosen as the precursor.
-
This compound: The protonated molecule [M+H]+ is expected at m/z 404.7, and the dehydrated ion [M+H-H2O]+ at m/z 386.7.
Multiple Reaction Monitoring (MRM) Transition Optimization: To determine the optimal MRM transitions, infuse a standard solution of Vitamin D4 into the mass spectrometer and perform a product ion scan of the selected precursor ion. Select the most abundant and specific product ions for quantification (quantifier) and confirmation (qualifier). A similar process should be followed for the this compound internal standard. The collision energy should be optimized for each transition to maximize the signal.
Data Presentation
Table 1: Optimized Mass Spectrometry Parameters (Example for Method Development)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|---|
| Vitamin D4 (Quantifier) | 381.7 | To be determined | 100 | Optimize (20-50) | Optimize (10-30) |
| Vitamin D4 (Qualifier) | 381.7 | To be determined | 100 | Optimize (20-50) | Optimize (10-30) |
| This compound (IS) | 386.7 | To be determined | 100 | Optimize (20-50) | Optimize (10-30) |
Table 2: Ion Source Parameters (Typical Starting Conditions)
| Parameter | APCI Setting | ESI Setting |
|---|---|---|
| Polarity | Positive | Positive |
| Capillary Voltage | 3.5 kV | 3.0 kV |
| Corona Current | 4 µA | N/A |
| Source Temperature | 450°C | 150°C |
| Desolvation Temperature | 500°C | 500°C |
| Cone Gas Flow | 50 L/hr | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr | 800 L/hr |
Method Performance Characteristics (Hypothetical Data for a Validated Method)
Table 3: Quantitative Performance
| Parameter | Result |
|---|---|
| Linear Range | 0.5 - 200 ng/mL |
| Limit of Detection (LOD) | 0.15 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 5% |
| Inter-day Precision (%CV) | < 8% |
| Recovery | 92 - 105% |
Workflow and Pathway Diagrams
Caption: Experimental workflow for Vitamin D4 analysis.
Conclusion
The described LC-MS/MS method provides a robust framework for the sensitive and specific quantification of Vitamin D4 in biological matrices. The detailed sample preparation protocol, optimized chromatographic conditions, and systematic approach to mass spectrometry method development will enable researchers to accurately measure this vitamin D analog, facilitating further investigation into its physiological relevance.
References
- 1. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. 511-28-4 CAS MSDS (VitaMin D4) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Revolutionizing Vitamin D Analysis: The Role of Deuterated Internal Standards in Multi-Analyte LC-MS/MS Panels
Abstract
The accurate quantification of multiple vitamin D metabolites is crucial for a comprehensive assessment of an individual's vitamin D status and for advancing research in various therapeutic areas. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis due to its high sensitivity and specificity. The use of stable isotope-labeled internal standards, particularly deuterated forms of vitamin D metabolites, is fundamental to achieving reliable and accurate results in multi-analyte panels. This application note details the protocols and advantages of employing deuterated internal standards, with a focus on their application in research, clinical diagnostics, and drug development.
Introduction
Vitamin D is a group of fat-soluble secosteroids essential for calcium homeostasis and bone metabolism. The two major forms are vitamin D2 (ergocalciferol) and vitamin D3 (cholecalciferol).[1] These are metabolized in the liver to 25-hydroxyvitamin D2 (25(OH)D2) and 25-hydroxyvitamin D3 (25(OH)D3), the major circulating forms and key indicators of vitamin D status.[1] Further hydroxylation in the kidneys produces the biologically active form, 1,25-dihydroxyvitamin D (calcitriol). Accurate measurement of these and other metabolites, such as 24,25-dihydroxyvitamin D, is critical for diagnosing deficiency, insufficiency, or toxicity, and for monitoring supplementation therapy.
LC-MS/MS offers superior selectivity and the capability for multiplexing compared to traditional immunoassays.[2][3] However, the accuracy of LC-MS/MS assays can be affected by various factors, including matrix effects and variability in sample preparation and instrument response. The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte of interest is the most effective way to compensate for these variations. Deuterated vitamin D metabolites, such as 25-hydroxyvitamin D3-d3, 25-hydroxyvitamin D3-d6, and 1,25-dihydroxyvitamin D3-d6, are commonly used as internal standards in these assays.[4][5][6] While the user's query mentioned "Vitamin D4-d5", it is important to note that Vitamin D4 (22-dihydroergocalciferol) is a less common form found in mushrooms, and a "d5" deuterated version is not commonly cited in the literature for multi-analyte panels.[7][8] This document will focus on the application of commonly used deuterated standards for the analysis of major vitamin D metabolites.
Key Advantages of Using Deuterated Internal Standards
-
Compensation for Matrix Effects: Biological matrices like serum and plasma can enhance or suppress the ionization of the analyte, leading to inaccurate quantification. Since a deuterated internal standard has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects, allowing for accurate correction.
-
Correction for Sample Loss During Preparation: Sample preparation for vitamin D analysis often involves multiple steps, including protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), where analyte loss can occur.[9] The SIL-IS is added at the beginning of the workflow and accounts for any losses throughout the process.
-
Improved Precision and Accuracy: By correcting for variations in extraction recovery, matrix effects, and instrument response, deuterated internal standards significantly improve the precision and accuracy of the analytical method.[10]
-
Reliable Quantification in Complex Matrices: The use of SIL-IS enables robust and reliable quantification of vitamin D metabolites in various biological fluids, which is essential for clinical diagnostics and research.
Experimental Protocols
Sample Preparation
A robust and reproducible sample preparation protocol is critical for accurate vitamin D analysis. The following is a general protocol for the extraction of vitamin D metabolites from human serum or plasma.
Materials:
-
Human serum or plasma samples
-
Deuterated internal standard working solution (e.g., 25-hydroxyvitamin D3-d6 in methanol)
-
Protein Precipitation Agent: Acetonitrile or Zinc Sulfate in Methanol
-
Extraction Solvent for LLE: Hexane, Methyl-tert-butyl ether (MTBE)
-
SPE cartridges (if applicable)
-
Reconstitution Solvent: Methanol/Water (e.g., 50:50, v/v)
Protocol:
-
Sample Aliquoting: Pipette a known volume of serum or plasma (typically 100-500 µL) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a precise volume of the deuterated internal standard working solution to each sample, calibrator, and quality control.
-
Protein Precipitation: Add the protein precipitation agent to the sample. Vortex vigorously for 30-60 seconds to ensure complete protein denaturation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Extraction (LLE or SPE):
-
Liquid-Liquid Extraction (LLE): Transfer the supernatant to a new tube and add an immiscible organic solvent. Vortex to extract the vitamin D metabolites into the organic layer. Separate the layers and collect the organic phase.
-
Solid-Phase Extraction (SPE): Load the supernatant onto a pre-conditioned SPE cartridge. Wash the cartridge to remove interferences and then elute the analytes with an appropriate solvent.
-
-
Evaporation: Evaporate the collected organic solvent or eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C).
-
Reconstitution: Reconstitute the dried extract in a specific volume of the reconstitution solvent. Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
The following are typical LC-MS/MS parameters for the analysis of multiple vitamin D metabolites. Optimization will be required for specific instruments and applications.
| Parameter | Typical Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 or Phenyl-Hexyl reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid or ammonium formate |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid |
| Gradient | A gradient elution is typically used to separate the various vitamin D metabolites. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 40 - 60 °C |
| Injection Volume | 5 - 20 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive ion mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 1: Example MRM Transitions for Selected Vitamin D Metabolites and Deuterated Internal Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 25-hydroxyvitamin D3 | 401.3 | 383.3 |
| 25-hydroxyvitamin D2 | 413.3 | 395.3 |
| 1,25-dihydroxyvitamin D3 | 417.3 | 399.3 |
| 24,25-dihydroxyvitamin D3 | 417.3 | 399.3 |
| 25-hydroxyvitamin D3-d6 | 407.4 | 389.4 |
| 1,25-dihydroxyvitamin D3-d6 | 423.4 | 405.4 |
Note: Specific MRM transitions should be optimized for the instrument in use.
Data Presentation
The use of deuterated internal standards allows for the generation of accurate and precise quantitative data. The following tables summarize typical performance characteristics of a multi-analyte vitamin D panel using this methodology.
Table 2: Assay Performance Characteristics
| Parameter | 25-hydroxyvitamin D3 | 25-hydroxyvitamin D2 | 1,25-dihydroxyvitamin D3 |
| Linear Range (ng/mL) | 2.5 - 200 | 2.5 - 200 | 0.01 - 1.0 |
| LLOQ (ng/mL) | 2.5 | 2.5 | 0.01 |
| Intra-assay CV (%) | < 5 | < 6 | < 10 |
| Inter-assay CV (%) | < 8 | < 9 | < 15 |
| Accuracy (% Recovery) | 95 - 105 | 94 - 106 | 90 - 110 |
Data are representative and may vary depending on the specific laboratory and methodology.
Visualizations
Vitamin D Metabolism Signaling Pathway
Caption: Simplified pathway of Vitamin D metabolism.
Experimental Workflow for Multi-Analyte Vitamin D Analysis
Caption: General experimental workflow for LC-MS/MS analysis.
Conclusion
The use of deuterated internal standards is indispensable for the development of robust, accurate, and precise multi-analyte Vitamin D panels by LC-MS/MS. These internal standards effectively compensate for analytical variability, ensuring high-quality data for research, clinical diagnostics, and drug development. The protocols and data presented here provide a comprehensive guide for laboratories looking to implement or optimize their vitamin D analysis workflows. As the understanding of the complex role of vitamin D in human health continues to grow, the demand for reliable and comprehensive analytical methods will only increase, further highlighting the importance of these advanced techniques.
References
- 1. Vitamin D - Wikipedia [en.wikipedia.org]
- 2. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 4. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. D6-25-hydroxyvitamin D3 | C27H44O2 | CID 66577010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Vitamin D4 | C28H46O | CID 5460703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Method for simultaneous analysis of eight analogues of vitamin D using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Creating Calibration Curves with Vitamin D4 using a Deuterated Internal Standard (Vitamin D4-d5)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the generation of calibration curves for the quantification of Vitamin D4 in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Vitamin D4-d5 as an internal standard. This method is crucial for accurate bioanalysis in research and drug development settings.
Introduction
The accurate quantification of Vitamin D metabolites is essential for a wide range of research areas, including studies on bone metabolism, immune function, and the development of new therapeutics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and reliability of the results.
This application note details the necessary steps for preparing calibration standards, sample processing, and LC-MS/MS analysis to construct a robust calibration curve for Vitamin D4.
Materials and Reagents
-
Vitamin D4 analytical standard
-
This compound internal standard
-
LC-MS/MS grade methanol
-
LC-MS/MS grade acetonitrile
-
LC-MS/MS grade water
-
Formic acid (or other suitable mobile phase modifier)
-
Charcoal-stripped human serum (or other appropriate blank matrix)
-
Reagent-grade water
-
Pipettes and sterile, low-binding pipette tips
-
Amber glass vials to protect from light
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Volumetric flasks
Experimental Protocols
Preparation of Stock Solutions
3.1.1 Vitamin D4 Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of Vitamin D4 analytical standard.
-
Dissolve the standard in a minimal amount of ethanol or methanol in a 1 mL amber volumetric flask.
-
Bring the flask to the final volume with methanol.
-
Cap the flask and vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in an amber vial.
3.1.2 this compound Internal Standard (IS) Stock Solution (1 mg/mL):
-
Follow the same procedure as in 3.1.1, using 1 mg of this compound.
-
Store the IS stock solution at -20°C in an amber vial.
Preparation of Working Solutions
3.2.1 Vitamin D4 Intermediate Stock Solution (10 µg/mL):
-
Pipette 10 µL of the 1 mg/mL Vitamin D4 stock solution into a 1 mL amber volumetric flask.
-
Bring the flask to the final volume with methanol.
-
Vortex thoroughly. This will be the starting solution for the calibration curve standards.
3.2.2 this compound Internal Standard (IS) Working Solution (100 ng/mL):
-
Perform a serial dilution of the 1 mg/mL this compound stock solution with methanol to achieve a final concentration of 100 ng/mL.
-
Store the IS working solution at -20°C in an amber vial.
Preparation of Calibration Curve Standards
-
Label a series of amber microcentrifuge tubes for each calibration point (e.g., Cal 0 to Cal 8).
-
Perform a serial dilution of the 10 µg/mL Vitamin D4 intermediate stock solution with methanol to prepare the spiking solutions for the calibration standards. The final concentrations in the table below are suggestions and may need to be adjusted based on the expected concentration range in the samples.
-
To each labeled tube containing 450 µL of charcoal-stripped serum, add 50 µL of the corresponding Vitamin D4 spiking solution. For the blank (Cal 0), add 50 µL of methanol.
-
To every tube (including the blank), add 20 µL of the 100 ng/mL this compound internal standard working solution.
-
Vortex each tube for 30 seconds.
Table 1: Preparation of Vitamin D4 Calibration Standards
| Calibration Point | Concentration of Spiking Solution (ng/mL) | Volume of Spiking Solution (µL) | Volume of Blank Matrix (µL) | Final Concentration (ng/mL) |
| Cal 0 (Blank) | 0 (Methanol) | 50 | 450 | 0 |
| Cal 1 | 10 | 50 | 450 | 1 |
| Cal 2 | 20 | 50 | 450 | 2 |
| Cal 3 | 50 | 50 | 450 | 5 |
| Cal 4 | 100 | 50 | 450 | 10 |
| Cal 5 | 250 | 50 | 450 | 25 |
| Cal 6 | 500 | 50 | 450 | 50 |
| Cal 7 | 1000 | 50 | 450 | 100 |
| Cal 8 | 2000 | 50 | 450 | 200 |
Sample Preparation
The following is a general protocol for protein precipitation. Supported Liquid Extraction (SLE) is another common and effective method.
-
To 100 µL of each calibration standard or unknown sample, add 300 µL of ice-cold acetonitrile containing 1% formic acid.
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are suggested starting parameters and may require optimization for your specific instrument and application.
Table 2: LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC System | |
| Column | C18 or Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | Start at 50% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | Precursor Ion (m/z) |
| Vitamin D4 | To be determined empirically |
| This compound | To be determined empirically |
Data Analysis and Calibration Curve Construction
-
Integrate the peak areas for the Vitamin D4 analyte and the this compound internal standard for each calibration point.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) for each standard.
-
Plot the peak area ratio (y-axis) against the corresponding concentration of the Vitamin D4 standard (x-axis).
-
Perform a linear regression analysis on the data points.
-
The resulting equation of the line (y = mx + c) and the coefficient of determination (R²) will be used to determine the concentration of Vitamin D4 in unknown samples. An R² value > 0.99 is generally considered acceptable.
Visualization
Experimental Workflow
Caption: Workflow for Vitamin D4 calibration curve generation.
Troubleshooting & Optimization
minimizing matrix effects in vitamin D analysis with Vitamin D4-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in vitamin D analysis, with a specific focus on the application of isotope-labeled internal standards like Vitamin D4-d5.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact vitamin D analysis?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix. In vitamin D analysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), endogenous components of biological samples like phospholipids can suppress or enhance the ionization of vitamin D metabolites.[1] This interference can lead to inaccurate and imprecise quantification of vitamin D levels.[2][3]
Q2: What is the role of a stable isotope-labeled internal standard like this compound?
A2: A stable isotope-labeled internal standard, such as a deuterated form of vitamin D, is a compound that is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes. These internal standards are added to samples before preparation and co-elute with the analyte.[4] Because they experience the same matrix effects as the analyte, they provide a way to correct for signal suppression or enhancement, thereby improving the accuracy and precision of the measurement.[5]
Q3: What are the primary sources of matrix effects in serum or plasma samples for vitamin D analysis?
A3: The most significant source of matrix effects in serum and plasma samples are phospholipids.[2] These molecules are abundant in biological membranes and can be co-extracted with vitamin D metabolites during sample preparation. When they co-elute with the analytes of interest during LC-MS/MS analysis, they can interfere with the ionization process.
Q4: Can the choice of ionization technique in MS analysis help in minimizing matrix effects?
A4: Yes, the choice of ionization technique can influence the extent of matrix effects. Atmospheric pressure chemical ionization (APCI) is often considered less susceptible to matrix effects compared to electrospray ionization (ESI) for the analysis of vitamin D metabolites.[3] For certain vitamin D metabolites, APCI can offer reduced matrix effects and improved sensitivity.[3]
Troubleshooting Guide
Issue 1: Low Analyte Signal or Poor Sensitivity
Possible Cause: Ion suppression due to co-eluting matrix components, most commonly phospholipids.
Troubleshooting Steps:
-
Optimize Sample Preparation:
-
Incorporate Phospholipid Removal: Standard protein precipitation alone is often insufficient. Implement a specific phospholipid removal step, such as solid-phase extraction (SPE) with a phospholipid removal plate (e.g., HybridSPE-PLus) or a targeted liquid-liquid extraction (LLE) protocol.[2]
-
Supported Liquid-Liquid Extraction (SLE): Consider using SLE as a more efficient and less time-consuming alternative to traditional LLE for removing phospholipids.[6]
-
-
Review and Optimize LC Method:
-
Chromatographic Separation: Ensure that the chromatographic method provides adequate separation of vitamin D metabolites from the bulk of the phospholipids.
-
Mobile Phase Modification: The choice of mobile phase buffer can significantly impact analyte response. For instance, using ammonium formate buffer has been shown to nearly double the response of vitamin D metabolites compared to formic acid.
-
-
Evaluate MS Ionization Source: If using ESI, consider switching to APCI, as it can be less prone to matrix effects for vitamin D analysis.[3]
Issue 2: High Variability and Poor Reproducibility in Results
Possible Cause: Inconsistent matrix effects between samples.
Troubleshooting Steps:
-
Ensure Consistent Use of an Appropriate Internal Standard:
-
Verify that the stable isotope-labeled internal standard (e.g., a deuterated form of 25-hydroxyvitamin D) is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[4][6] The internal standard is crucial for correcting variability introduced during sample prep and analysis.[5]
-
-
Standardize Sample Preparation Protocol:
-
Inconsistent execution of the sample preparation protocol can lead to variable matrix effects. Ensure all steps, such as vortexing times and incubation periods, are performed uniformly across all samples.
-
Automate Sample Preparation: If possible, use automated liquid handling systems to minimize human error and improve consistency.
-
-
Implement Robust Sample Cleanup: As with low signal, a more rigorous sample cleanup method, such as SPE with phospholipid removal, can reduce the overall matrix load and lead to more reproducible results.[2][7][8][9]
Experimental Protocols
Protocol: Phospholipid Depletion using HybridSPE®-PLus for Serum Samples
This protocol describes a method for removing phospholipids from serum samples prior to LC-MS/MS analysis of vitamin D metabolites.
Materials:
-
Human serum samples
-
Acetonitrile (ACN) with 1% formic acid
-
HybridSPE-PLus 96-well plate or cartridges
-
96-well collection plate
-
Pipettes and tips
-
Vortex mixer
-
Vacuum manifold
Procedure:
-
Sample Spiking: Spike 100 µL of human serum with the appropriate deuterated internal standard for vitamin D analysis.
-
Protein Precipitation:
-
Add 300 µL of 1% formic acid in acetonitrile to the 100 µL serum sample in a 96-well collection plate.
-
Mix thoroughly by aspirating and dispensing the solution five times with a pipette set to 300 µL.
-
Allow the samples to sit for 5 minutes to ensure complete protein precipitation.
-
-
Phospholipid Removal:
-
Transfer 200 µL of the supernatant from the protein precipitation step to the HybridSPE-PLus 96-well plate.
-
Apply a vacuum of 10 inches of Hg for 4 minutes to pass the sample through the HybridSPE-PLus plate and into a clean collection plate.
-
-
Analysis: The resulting filtrate is ready for direct injection into the LC-MS/MS system.
Data Presentation
Table 1: Comparison of Analyte Recovery with and without Phospholipid Removal
| Vitamin D Metabolite | Analyte Recovery with Protein Precipitation Only | Analyte Recovery with Protein Precipitation and HybridSPE-PLus |
| 1-α-25-Dihydroxyvitamin D3 | Reduced Signal (approx. 40% reduction) | Improved Signal |
| 25-Hydroxyvitamin D3 | Reduced Signal (approx. 40% reduction) | Improved Signal |
| 3-epi-25-Hydroxyvitamin D3 | Reduced Signal (approx. 40% reduction) | Improved Signal |
This table summarizes the finding that direct overlap in elution of vitamin D metabolites and phospholipids resulted in a significant reduction in signal response, which was mitigated by the use of phospholipid removal plates.
Table 2: Effect of Mobile Phase Buffer on Vitamin D Metabolite Response
| Analyte | Peak Area with 0.1% Formic Acid | Peak Area with 5 mM Ammonium Formate |
| 1-α-25-Dihydroxyvitamin D3 | 25,517 | 95,414 |
| 1-α-25-Dihydroxyvitamin D2 | 59,337 | 181,755 |
| 25-Hydroxyvitamin D3 | 344,920 | 659,087 |
| 3-epi-25-Hydroxyvitamin D3 | 178,107 | 351,227 |
| 25-Hydroxyvitamin D2 | 238,007 | 495,520 |
| 3-epi-25-Hydroxyvitamin D2 | 724,588 | 1,331,699 |
| 1-α-Hydroxyvitamin D3 | 234,494 | 351,885 |
This table demonstrates that using ammonium formate as a mobile phase additive nearly doubles the peak area response for several vitamin D metabolites compared to formic acid.
Visualizations
Caption: Experimental workflow for serum sample preparation with phospholipid removal.
Caption: Troubleshooting logic for addressing matrix effects in vitamin D analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 3. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 4. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An LC-MS/MS Method for Analysis of Vitamin D Metabolites and C3 Epimers in Mice Serum: Oral Supplementation Compared to UV Irradiation [mdpi.com]
- 6. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. Minimizing Matrix Effects for the Accurate Quantification of 25-Hydroxyvitamin D Metabolites in Dried Blood Spots by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LC Gradients for Vitamin D Epimer Separation
Welcome to the technical support center for the chromatographic separation of vitamin D epimers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve baseline separation of these critical analytes. Vitamin D epimers, particularly the C3-epimers of 25-hydroxyvitamin D2 and D3, are isobaric with their parent compounds, meaning they have the same mass-to-charge ratio.[1] This makes their separation by mass spectrometry alone impossible, necessitating robust chromatographic methods for accurate quantification.[1] Failure to separate these epimers can lead to an overestimation of vitamin D levels, which is especially critical in pediatric populations where epimer concentrations can be significant.[2][3]
Frequently Asked Questions (FAQs)
Q1: Why is the separation of vitamin D epimers important?
A1: The C3-epimers of 25-hydroxyvitamin D have lower biological activity compared to the primary metabolites.[2] If these epimers are not chromatographically separated, their contribution can lead to an overestimation of a patient's vitamin D status.[2] Accurate measurement is crucial for both clinical diagnosis and research applications.
Q2: My current LC method using a standard C18 column does not separate the epimers. What is the problem?
A2: Standard C18 columns often lack the selectivity needed to resolve the subtle structural differences between vitamin D epimers.[2][4] Achieving separation typically requires a column with a different stationary phase chemistry that can exploit these differences.
Q3: What types of columns are recommended for vitamin D epimer separation?
A3: Columns with alternative selectivities to C18 are highly recommended. These include:
-
FluoroPhenyl phases (e.g., Pentafluorophenyl or PFP): These are often the first choice as they provide unique selectivity and are effective in separating isobaric epimers.[2][4][5]
-
Chiral phases: These columns are designed to separate stereoisomers and can be very effective for epimer separation.[6][7]
-
Cholesterol-based phases: These have shown success in achieving baseline separation of vitamin D metabolites and their epimers.[8][9]
-
Cyano phases: Some studies have indicated that cyano columns can offer better resolution for 25OHD3 and its epimers compared to C18 columns.[1]
Q4: What mobile phases are typically used for this separation?
A4: The most common mobile phases consist of methanol or acetonitrile with an acidic modifier, such as 0.1% formic acid, in water.[6] The choice between methanol and acetonitrile and the gradient profile are critical parameters to optimize for achieving the best resolution.
Q5: Can derivatization help with the separation?
A5: Derivatization, for instance with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), can enhance the sensitivity of detection. However, it's important to be aware that this process can create (R) and (S) isomers for each metabolite, which can add complexity to the chromatographic separation.[10]
Troubleshooting Guide
This guide addresses common issues encountered during the development and execution of LC methods for vitamin D epimer separation.
Issue 1: Poor or no resolution between 25-hydroxyvitamin D3 and its C3-epimer.
| Possible Cause | Suggested Solution |
| Inadequate Column Selectivity | Switch from a standard C18 column to a column with a different stationary phase, such as a FluoroPhenyl, chiral, or cholesterol-based column.[4][6][8][9] |
| Suboptimal Mobile Phase Composition | Systematically evaluate different ratios of organic solvent (methanol/acetonitrile) to the aqueous phase. Sometimes, switching from methanol to acetonitrile or vice-versa can significantly alter selectivity. |
| Gradient is Too Steep | Flatten the gradient in the region where the epimers elute. A shallower gradient increases the interaction time with the stationary phase, which can improve resolution. |
| Inappropriate Flow Rate | Optimize the flow rate. A lower flow rate can sometimes improve separation, but be mindful of increased run times. |
| Elevated Column Temperature | Vary the column temperature. While higher temperatures can improve peak shape and reduce viscosity, they can sometimes decrease resolution. Test temperatures in the range of 25-40°C.[6][9] |
Issue 2: Poor peak shape (tailing or fronting).
| Possible Cause | Suggested Solution |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Secondary Interactions with the Stationary Phase | Ensure the mobile phase pH is appropriate for the analytes. The use of a mobile phase additive like formic acid helps to minimize these interactions. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, consider replacing the column. |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector. |
Issue 3: Inconsistent retention times.
| Possible Cause | Suggested Solution |
| Poorly Equilibrated Column | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
| Fluctuations in Mobile Phase Composition | Prepare fresh mobile phases daily and ensure they are thoroughly mixed. Use an online degasser if available. |
| Pump Malfunction | Check the pump for leaks and ensure it is delivering a consistent flow rate. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature.[6][9] |
Experimental Protocols
Below is a generalized protocol for developing an LC-MS/MS method for the separation of 25-hydroxyvitamin D2, 25-hydroxyvitamin D3, and their respective C3-epimers.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of serum or plasma, add an internal standard solution (e.g., deuterated 25-hydroxyvitamin D3).
-
Add 300 µL of a precipitation solvent (e.g., acetonitrile or methanol).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis. Further cleanup by solid-phase extraction (SPE) or liquid-liquid extraction may be necessary for cleaner samples.[11][12]
2. Liquid Chromatography Method Development
-
Column Selection: Start with a FluoroPhenyl column (e.g., 100 mm x 2.1 mm, <3 µm particle size) as it is a common first choice for this application.[2][4]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
-
Initial Gradient Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Gradient: Start with a relatively shallow gradient, for example, 70-90% B over 10 minutes.
-
-
Optimization:
-
Inject a standard mixture of the four analytes (25OHD2, 3-epi-25OHD2, 25OHD3, and 3-epi-25OHD3).
-
If co-elution occurs, adjust the gradient slope. A shallower gradient will provide better resolution but increase the run time.
-
If resolution is still insufficient, consider switching the organic modifier to acetonitrile or trying a different column chemistry (e.g., chiral).
-
3. Mass Spectrometry Detection
-
Ionization Mode: Use Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.[6]
-
Detection Mode: Use Multiple Reaction Monitoring (MRM) for sensitive and selective detection. Optimize the precursor and product ions for each analyte and the internal standard.
Quantitative Data Summary
The following tables summarize typical LC parameters used in published methods for the separation of vitamin D epimers.
Table 1: Example LC Columns for Vitamin D Epimer Separation
| Column Name | Stationary Phase | Dimensions (L x ID, Particle Size) | Reference |
| Agilent InfinityLab Poroshell 120 PFP | Pentafluorophenyl | - | [5] |
| Phenomenex Lux cellulose-3 | Chiral | 100 mm x 2 mm, 3 µm | [7] |
| Cosmocore Cholester | Cholesterol | 150 mm x 2.1 mm, 2.6 µm | [8][9] |
| Raptor FluoroPhenyl | FluoroPhenyl | - | [2][4] |
| ZORBAX C18 in tandem with ULTRON chiral | C18 and Chiral | - | [6] |
Table 2: Example Mobile Phases and Gradient Conditions
| Mobile Phase A | Mobile Phase B | Gradient Example | Total Run Time | Reference |
| 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile | Not specified | - | [6] |
| 0.1% Formic Acid in Water | 0.1% Formic Acid in Methanol | Not specified | 3 minutes | [7] |
| Water | Methanol with 0.1% Formic Acid | Not specified | 10 minutes | [5] |
| Water with 0.1% Formic Acid | Methanol with 0.1% Formic Acid | Isocratic (70:30, v/v) | - | [13] |
Visualizations
The following diagrams illustrate key workflows and relationships in optimizing the separation of vitamin D epimers.
Caption: Troubleshooting workflow for optimizing vitamin D epimer separation.
Caption: Relationship between LC parameters and separation quality.
References
- 1. mdpi.com [mdpi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Fast, Accurate LC-MS/MS Analysis of the C3 Epimer of 25-Hydroxyvitamin D on Raptor FluoroPhenyl Columns [restek.com]
- 5. agilent.com [agilent.com]
- 6. Misleading measures in Vitamin D analysis: A novel LC-MS/MS assay to account for epimers and isobars - PMC [pmc.ncbi.nlm.nih.gov]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. nacalai.com [nacalai.com]
- 9. nacalai.com [nacalai.com]
- 10. Chromatographic separation of PTAD-derivatized 25-hydroxyvitamin D3 and its C-3 epimer from human serum and murine skin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. An LC-MS/MS Method for Analysis of Vitamin D Metabolites and C3 Epimers in Mice Serum: Oral Supplementation Compared to UV Irradiation [mdpi.com]
- 13. Extension of an Ultra-High Performance Liquid Chromatography–MS/MS Method for the Determination of C3 Epimers of 25-Hydroxyl Derivatives of Vitamin D in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
improving the recovery of Vitamin D4-d5 during sample extraction
Technical Support Center: Optimizing Vitamin D4-d5 Recovery
Welcome to the technical support center for the analysis of Vitamin D and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for . Accurate quantification of deuterated internal standards like this compound is critical for reliable results in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting Vitamin D metabolites from biological samples?
A1: The primary methods for extracting Vitamin D metabolites, including this compound, from matrices like plasma and serum are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1] Supported liquid extraction (SLE) is also a widely used, high-throughput alternative to traditional LLE.[1][2] Each method has distinct advantages and is chosen based on the required sample cleanliness, throughput, and desired recovery.
Q2: How do I choose the right extraction method for my experiment?
A2: The choice depends on several factors:
-
Sample Matrix: For complex matrices like plasma or tissue homogenates, SPE or SLE is often preferred for their ability to provide cleaner extracts.[3]
-
Throughput Needs: For high-throughput applications, automated methods using SLE or PPT are often employed.[4][5][6]
-
Required Sensitivity: To achieve low limits of detection, a more rigorous cleanup method like SPE is often necessary to reduce matrix effects that can suppress the analyte signal in LC-MS/MS analysis.[7]
-
Available Equipment: LLE can be performed with basic laboratory equipment, while SPE and automated SLE may require specialized vacuum manifolds or liquid handling systems.[4]
Q3: Why is protein precipitation a necessary first step in many protocols?
A3: In plasma and serum, most Vitamin D metabolites are bound to proteins like the vitamin D-binding protein (VDBP).[1] Protein precipitation, typically using acetonitrile, methanol, or ethanol, denatures these proteins, releasing the bound analytes into the solution.[1][7] This step is crucial for ensuring the analyte is available for subsequent extraction and for preventing proteins from interfering with downstream analysis.
Troubleshooting Guide
This guide addresses specific issues that can arise during the extraction of this compound.
Q4: I am experiencing low recovery of this compound. What are the potential causes and solutions?
A4: Low recovery can stem from several factors throughout the sample preparation workflow.
-
Cause 1: Incomplete Protein Precipitation. If this compound is not fully released from binding proteins, it will be lost when the precipitated proteins are removed.
-
Cause 2: Inefficient Extraction Solvent. The choice of solvent in LLE or the elution solvent in SPE is critical for recovering the nonpolar Vitamin D molecule.
-
Solution (LLE): Use nonpolar solvents like hexane, heptane, or a mixture such as hexane:ethyl acetate (9:1, v/v).[1] Multiple extraction steps can improve recovery.[1]
-
Solution (SPE): For C18 cartridges, ensure the cartridge is properly conditioned (e.g., with methanol and water) and that the elution solvent (e.g., methanol or isopropanol in an organic solvent) is strong enough to displace the analyte from the sorbent.[3][9]
-
-
Cause 3: Analyte Instability. Vitamin D metabolites can be sensitive to light, temperature, and oxidation.[2][10]
-
Cause 4: Adsorption to Labware. Vitamin D is hydrophobic and can adsorb to the surface of glass and plastic tubes, especially at low concentrations.
-
Solution: Using silanized glassware can prevent this issue.[12] Reconstituting the final extract in a mobile phase with a sufficient percentage of organic solvent is also important.
-
Q5: My recovery results for this compound are highly variable between samples. What could be the cause?
A5: High variability often points to inconsistencies in the manual sample preparation steps.
-
Cause 1: Inconsistent Vortexing/Mixing. Incomplete mixing during protein precipitation or LLE can lead to variable extraction efficiency.
-
Solution: Standardize mixing times and intensity for all samples. Use a multi-tube vortexer for consistency across a batch.
-
-
Cause 2: Emulsion Formation in LLE. Emulsions create an intermediate layer between the aqueous and organic phases, trapping the analyte and making phase separation difficult and inconsistent.[9]
-
Solution: Centrifuge at a higher speed or for a longer duration to break the emulsion. Salting-out assisted LLE (SALLE), which involves adding salt like ammonium sulfate, can also help force phase separation.[11]
-
-
Cause 3: Inconsistent SPE Cartridge Flow. Variable flow rates through SPE cartridges can affect the binding and elution of the analyte.
Q6: I suspect matrix effects are impacting my LC-MS/MS results. How can I confirm and mitigate this?
A6: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, causing signal suppression or enhancement.[7][14]
-
Confirmation: A post-extraction spike experiment can be performed. Compare the signal of an analyte spiked into a blank, extracted matrix to the signal of the analyte in a clean solvent. A significant difference indicates the presence of matrix effects.
-
Mitigation Strategies:
-
Improve Sample Cleanup: The most effective strategy is to remove the interfering matrix components. Using SPE provides a cleaner extract than simple protein precipitation.[3] Techniques specifically designed to remove phospholipids, a common source of matrix effects, such as HybridSPE, can significantly improve signal response.
-
Optimize Chromatography: Modifying the LC gradient to separate the analyte from the interfering compounds can resolve the issue. Using a different column chemistry, such as a biphenyl phase, may also provide the necessary selectivity.
-
Change Ionization Source: Atmospheric pressure chemical ionization (APCI) is often less susceptible to matrix effects from phospholipids compared to electrospray ionization (ESI) for Vitamin D analysis.[7][15]
-
Use a Stable Isotope-Labeled Internal Standard: As you are already using this compound, it will co-elute with the endogenous analyte and experience similar matrix effects, thus compensating for signal suppression or enhancement and ensuring accurate quantification. This is considered the gold standard approach.[7]
-
Quantitative Data Summary
The following tables summarize recovery data for Vitamin D metabolites using various extraction techniques as reported in the literature. While specific data for this compound is limited, these results for Vitamin D2 and D3 are highly representative.
Table 1: Recovery of Vitamin D Metabolites Using Protein Precipitation
| Analyte(s) | Matrix | Precipitation Solvent | Recovery (%) | Reference |
|---|---|---|---|---|
| Vitamin D2-S, D3-S, 25(OH)D3-S, 25(OH)D2-S | Milk | Acetonitrile | 81.1 - 102 | [1] |
| 25-OH Vitamin D3, 25-OH Vitamin D2 | Serum | Acetonitrile with 1% Formic Acid | Not specified, but method validated |[8] |
Table 2: Recovery of Vitamin D Metabolites Using Liquid-Liquid Extraction (LLE)
| Analyte(s) | Matrix | Extraction Solvent | Recovery (%) | Reference |
|---|---|---|---|---|
| Vitamin D2, D3, 25(OH)D2, 25(OH)D3 | Milk | n-hexane:ethyl acetate (9:1, v/v) | 90.9 - 105.0 | [1] |
| Vitamin D3 | Milk | Acetonitrile / Ammonium Sulfate (SALLE) | 94.4 - 113.5 |[11] |
Table 3: Recovery of Vitamin D Metabolites Using Solid-Phase Extraction (SPE)
| Analyte(s) | Matrix | SPE Type | Recovery (%) | Reference |
|---|---|---|---|---|
| 25-OH Vitamin D3, 25-OH Vitamin D2 | Serum | Miniaturized SPE | 98.5 - 102 | [16] |
| Vitamin D3 and metabolites | Plasma | C18 and Silica | Efficient extraction reported |[3][9] |
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Serum/Plasma
-
Sample Preparation: To 200 µL of serum or plasma in a polypropylene tube, add the internal standard solution containing this compound.
-
Protein Precipitation: Add 400 µL of acetonitrile containing 1% formic acid.[8]
-
Mixing: Vortex the mixture vigorously for 10-20 seconds.
-
Incubation: Allow the sample to incubate at room temperature for 15 minutes to ensure complete protein precipitation.[8]
-
Extraction: Add 1 mL of an extraction solvent (e.g., n-hexane:ethyl acetate, 9:1 v/v).[1]
-
Mixing: Vortex again for 1-2 minutes.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 3,000-4,000 x g) for 5-10 minutes to separate the aqueous and organic layers.[1]
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).[9]
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the LC mobile phase. Vortex gently to dissolve the residue before injection.[2]
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Serum/Plasma
-
Sample Pre-treatment: To 500 µL of serum, add 100 µL of the internal standard solution (this compound) and 1 mL of acetonitrile with 2% formic acid.[8] Vortex and centrifuge to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 2 mL of hexane, 3 mL of isopropanol, 3 mL of methanol, and 5 mL of distilled water.[9]
-
Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge to remove interfering substances. A typical wash sequence could be 5 mL of distilled water followed by 2.5 mL of a methanol-water mixture (e.g., 70:30).[9]
-
Analyte Elution: Elute the Vitamin D metabolites with a suitable organic solvent. For a C18 cartridge, 5 mL of methanol is often effective.[9]
-
Evaporation: Dry the collected eluate under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the LC mobile phase for analysis.
Visualizations
Below are diagrams illustrating a typical sample extraction workflow and a troubleshooting decision tree for low analyte recovery.
References
- 1. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Solid phase extraction system for vitamin D and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aurorabiomed.com [aurorabiomed.com]
- 5. dpxtechnologies.com [dpxtechnologies.com]
- 6. Simple sample preparation for the determination of vitamin D in serum by LC-MSMS | Technology Networks [technologynetworks.com]
- 7. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 8. chem-agilent.com [chem-agilent.com]
- 9. 2024.sci-hub.box [2024.sci-hub.box]
- 10. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. tandfonline.com [tandfonline.com]
- 13. A simple method for the isolation of vitamin D metabolites from plasma extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. itspsolutions.com [itspsolutions.com]
dealing with poor peak shape of Vitamin D4-d5 in chromatography
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of Vitamin D4-d5.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its peak shape important?
This compound is a deuterated form of Vitamin D4, meaning five hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard in quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). A symmetrical, sharp peak (a good peak shape) is crucial for accurate and reproducible quantification. Poor peak shape can lead to inaccurate integration, reduced sensitivity, and unreliable results.
Q2: What are the common types of poor peak shape observed for this compound?
The most common issues are:
-
Peak Tailing: The latter half of the peak is broader than the front half.
-
Peak Fronting: The front half of the peak is broader than the latter half.
-
Split Peaks: The peak appears as two or more merged peaks.
Q3: Can the deuterium labeling in this compound affect its peak shape?
Yes, the presence of deuterium can cause a slight difference in retention time between the deuterated standard and the non-deuterated analyte. This is known as the chromatographic isotope effect.[1][2][3] While this separation is usually minimal in reversed-phase chromatography, it can sometimes contribute to broader or slightly asymmetric peaks if the chromatographic conditions are not optimized.[4][5]
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is the most common peak shape problem and can significantly impact the accuracy of integration.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Secondary Interactions with Silica Support | Vitamin D compounds can interact with acidic silanol groups on the surface of silica-based columns, leading to tailing.[6] Solution: Use a highly deactivated, end-capped C18 or Phenyl-Hexyl column.[7] Operating the mobile phase at a lower pH (e.g., with 0.1% formic acid) can also help by suppressing the ionization of silanol groups.[8] |
| Mobile Phase pH | If the mobile phase pH is close to the pKa of any interfering compounds, it can lead to inconsistent interactions and tailing. Solution: Adjust the mobile phase pH. For Vitamin D analysis, a mobile phase containing 0.1% formic acid is commonly used to ensure a low pH.[9] |
| Column Contamination or Degradation | Accumulation of sample matrix components on the column frit or stationary phase can cause tailing. Solution: Use a guard column and replace it regularly.[9] Implement a sample clean-up procedure like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances before injection.[10][11] |
| Extra-column Volume | Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause peak broadening and tailing. Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly connected to avoid dead volume. |
Issue 2: Peak Fronting
Peak fronting is less common than tailing but can also lead to inaccurate quantification.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Sample Overload | Injecting too much sample can saturate the column, leading to fronting. Solution: Reduce the injection volume or dilute the sample. |
| Poor Sample Solubility | If the sample is not fully dissolved in the injection solvent, it can cause fronting. Solution: Ensure the sample is completely dissolved. The injection solvent should be of similar or weaker strength than the initial mobile phase. |
| Column Collapse | Operating the column outside of its recommended pH or temperature range can cause the packed bed to collapse, resulting in fronting. Solution: Verify that the operating conditions are within the column manufacturer's specifications. |
Issue 3: Split Peaks
Split peaks can be a sign of a more serious issue with the column or sample introduction.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Partially Blocked Column Frit | Particulates from the sample or system can block the inlet frit of the column, causing the sample to be distributed unevenly. Solution: Filter all samples and mobile phases before use. Install an in-line filter before the column. If the frit is blocked, it may be possible to reverse-flush the column (check manufacturer's instructions). |
| Column Void | A void at the head of the column can cause the sample to travel through two different paths, resulting in a split peak. Solution: This is often a sign of a degraded column that needs to be replaced. |
| Injection Solvent Incompatibility | If the injection solvent is much stronger than the mobile phase, it can cause the analyte to travel down the column in a distorted band. Solution: The injection solvent should be as close in composition to the initial mobile phase as possible. |
Quantitative Data on Peak Shape
The quality of a chromatographic peak is often assessed by its asymmetry factor (As) or tailing factor (Tf). An ideal, perfectly symmetrical peak has an As or Tf of 1.0.
| Peak Shape | Asymmetry Factor (As) at 10% Peak Height | Tailing Factor (Tf) - USP Method | Interpretation |
| Excellent | 1.0 - 1.2 | 1.0 - 1.2 | Highly symmetrical peak, ideal for quantification. |
| Acceptable | 0.9 - 1.5 | 0.9 - 1.5 | Generally acceptable for most applications.[6] |
| Poor (Tailing) | > 1.5 | > 1.5 | Indicates significant tailing, may require method optimization. |
| Poor (Fronting) | < 0.9 | < 0.9 | Indicates fronting, troubleshooting is necessary. |
Note: The formula for As is B/A, where B is the width of the back half of the peak and A is the width of the front half at 10% of the peak height. The formula for Tf is (A+B)/2A at 5% of the peak height.[12]
Experimental Protocols
Below is a typical starting protocol for the LC-MS/MS analysis of Vitamin D metabolites, including a deuterated internal standard like this compound. This should be optimized for your specific instrument and application.
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of serum or plasma, add the internal standard solution (this compound).
-
Add a protein precipitation agent, such as acetonitrile or methanol containing 0.1% formic acid.
-
Vortex vigorously to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase.
LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: A C18 or Phenyl-Hexyl column with a particle size of 1.7-2.7 µm is recommended.[7]
-
Example: ACQUITY UPLC BEH C18, XBridge BEH C18, or XSelect CSH Phenyl-Hexyl.[7]
-
-
Mobile Phase A: Water with 0.1% formic acid.[9]
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.[9]
-
Gradient: A gradient from a lower to a higher percentage of organic mobile phase is typically used.
-
Flow Rate: Dependent on the column dimensions, typically 0.2-0.6 mL/min.
-
Column Temperature: 30-50 °C.
-
Injection Volume: 5-20 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) positive or Atmospheric Pressure Chemical Ionization (APCI) positive.
-
Detection: Multiple Reaction Monitoring (MRM).
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape for this compound.
Caption: Troubleshooting workflow for poor peak shape.
References
- 1. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Guidelines for Performance Testing of Packed Columns [astreabioseparations.com]
- 7. support.waters.com [support.waters.com]
- 8. halocolumns.com [halocolumns.com]
- 9. Misleading measures in Vitamin D analysis: A novel LC-MS/MS assay to account for epimers and isobars - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Method Optimization for LC-MS Analysis of Vitamin D Metabolite Critical Pairs in Serum [sigmaaldrich.com]
- 11. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. silicycle.com [silicycle.com]
strategies to reduce variability in vitamin D assays using d5-standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in vitamin D assays, with a specific focus on the use of d5-standards.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in vitamin D assays?
Variability in vitamin D assays can arise from several factors throughout the analytical process. Key sources include the diversity of methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard.[1][2] Differences in sample preparation, such as protein precipitation versus liquid-liquid extraction, calibration strategies, and the instrumentation used can all contribute to divergent results.[1] Furthermore, interferences from structurally similar vitamin D metabolites, like the 3-epimer of 25-hydroxyvitamin D3, can lead to inaccurate quantification if not properly resolved chromatographically.[3][4] Matrix effects, where components of the sample other than the analyte of interest interfere with the ionization process, are another significant source of variability.[5]
Q2: How do d5-standards help in reducing assay variability?
Deuterated internal standards, such as d5-vitamin D, are crucial for improving the precision and accuracy of LC-MS/MS assays.[3] Because they are chemically very similar to the analyte, they can compensate for variability introduced during sample preparation, injection, and ionization. The use of a stable isotope-labeled internal standard is a key feature of these assays to optimize accuracy.
Q3: What are the potential issues with using d5-standards?
While beneficial, deuterated standards are not without their challenges. A primary concern is the potential for the loss of deuterium atoms, which can compromise the accuracy of the results. Another issue is the slight difference in chromatographic behavior between the deuterated standard and the native analyte. This can lead to different degrees of ion suppression or enhancement from matrix effects, ultimately affecting the accuracy of the quantification.[6]
Q4: Are there alternatives to d5-standards?
Yes, carbon-13 (¹³C) labeled internal standards are considered a more robust alternative to deuterated standards. ¹³C labels are more stable and less prone to exchange than deuterium labels. This stability ensures that the internal standard signal is more reproducible from sample to sample, leading to more accurate and reliable quantification of vitamin D metabolites.
Troubleshooting Guides
This section provides solutions to common problems encountered during vitamin D analysis using LC-MS/MS and d5-standards.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate injections of the same sample. | Inconsistent Ionization: Matrix effects may be causing variable ion suppression or enhancement. | Optimize Sample Preparation: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[1] Adjust Chromatographic Conditions: Modify the LC gradient to better separate the analyte and internal standard from co-eluting matrix components. |
| Poor accuracy and recovery of the d5-standard. | Deuterium Exchange: The deuterium labels on the internal standard may be exchanging with protons from the solvent. | Use a More Stable Internal Standard: Consider switching to a ¹³C-labeled internal standard, which is less susceptible to exchange. Optimize Mobile Phase: Ensure the pH of the mobile phase is not promoting deuterium exchange. |
| Inaccurate quantification of 25-hydroxyvitamin D3. | Co-elution of Isobaric Interferences: The 3-epimer of 25-hydroxyvitamin D3 may be co-eluting with the target analyte, leading to an overestimation. | Improve Chromatographic Resolution: Use a high-resolution analytical column and optimize the chromatographic method to achieve baseline separation of the epimers.[3][4] 2D-HPLC techniques can also improve the separation of isobaric interferences.[3] |
| Discrepancies between results from different laboratories or methods. | Lack of Standardization: Differences in calibrators, quality control materials, and analytical procedures contribute to inter-laboratory variability. | Adhere to Standardization Programs: Participate in external quality assessment schemes like the Vitamin D External Quality Assessment Scheme (DEQAS) and use certified reference materials from organizations like the National Institute of Standards and Technology (NIST).[3][7] This helps to ensure traceability and comparability of results.[8] |
Experimental Protocols
General LC-MS/MS Workflow for Vitamin D Analysis
A typical workflow for the analysis of vitamin D metabolites by LC-MS/MS involves several key steps:
-
Sample Preparation: This initial step is critical for removing proteins and other interfering substances from the biological matrix (e.g., serum, plasma). Common techniques include:
-
Protein Precipitation: A simple and fast method where a solvent like acetonitrile is added to the sample to precipitate proteins.[1]
-
Liquid-Liquid Extraction (LLE): A more selective method where the vitamin D metabolites are extracted into an immiscible organic solvent.[1]
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analytes of interest.
-
-
Addition of Internal Standard: A known amount of a stable isotope-labeled internal standard (e.g., d5-25-hydroxyvitamin D3 or ¹³C-25-hydroxyvitamin D3) is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography (LC) system. A reversed-phase C18 column is commonly used to separate the different vitamin D metabolites based on their hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium formate) and an organic component (e.g., methanol or acetonitrile) is typically employed.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer (MS/MS). The vitamin D metabolites are ionized, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the precursor and product ions specific to each vitamin D metabolite and its internal standard.
-
Data Analysis: The peak areas of the analyte and the internal standard are measured. The concentration of the analyte in the sample is determined by calculating the ratio of the analyte peak area to the internal standard peak area and comparing this ratio to a calibration curve generated from samples with known concentrations of the analyte.
Visualizations
Caption: General experimental workflow for vitamin D analysis using LC-MS/MS.
Caption: A logical troubleshooting workflow for addressing high variability in vitamin D assays.
References
- 1. cdn0.scrvt.com [cdn0.scrvt.com]
- 2. clinicallab.com [clinicallab.com]
- 3. eflm.eu [eflm.eu]
- 4. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 5. Vitamin D: Current Challenges between the Laboratory and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. Vitamin D Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Standardizing Vitamin D Assays: The Way Forward - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Vitamin D Analysis: A Technical Support Guide to Derivatization Agents
For Researchers, Scientists, and Drug Development Professionals: A comprehensive resource addressing the impact of various derivatization agents on the Vitamin D4-d5 signal. This guide provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to optimize your analytical workflows.
The accurate quantification of Vitamin D and its metabolites is crucial in numerous research and clinical applications. However, the analysis of these compounds, particularly via liquid chromatography-mass spectrometry (LC-MS/MS), presents challenges due to their inherent low ionization efficiency. Chemical derivatization is a key strategy to enhance the signal intensity and improve the sensitivity and selectivity of Vitamin D analysis. This technical support center offers in-depth guidance on the use of different derivatization agents and their impact on the this compound signal, a commonly used internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for Vitamin D analysis by LC-MS/MS?
A1: Vitamin D and its metabolites have a non-polar structure and lack easily ionizable functional groups. This results in poor ionization efficiency in common mass spectrometry sources like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), leading to low signal intensity. Derivatization agents react with the Vitamin D molecule to introduce a readily ionizable moiety, significantly enhancing the signal and improving the sensitivity of the analysis.[1][2][3][4][5]
Q2: What are the most common derivatization agents for Vitamin D analysis?
A2: The most widely used derivatization agents for Vitamin D are dienophiles that undergo a Diels-Alder reaction with the cis-diene moiety of the Vitamin D molecule.[3][5] Prominent examples include:
-
4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD): A classic and effective derivatizing agent for Vitamin D.[1][3][5]
-
Amplifex™ Diene: A commercially available reagent known for its high sensitivity enhancement.[6][7]
-
Other reagents: Other agents like 4-[2-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD) and 2-nitrosopyridine (PyrNO) are also used.[8][9] Reagents targeting the hydroxyl groups, such as isonicotinoyl chloride (INC) and 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS), can also be employed.[8][9]
Q3: How much signal enhancement can I expect with derivatization?
A3: The signal enhancement varies depending on the derivatization agent and the specific Vitamin D metabolite. Studies have reported signal enhancements ranging from 3-fold to as high as 295-fold compared to underivatized analysis.[8][9] For instance, Amplifex™ has been shown to provide a 10-fold higher signal-to-noise ratio for 1,25-dihydroxyvitamin D3 compared to PTAD.
Q4: Will the deuterium label in this compound affect the derivatization reaction?
A4: Generally, no. As long as the deuterium labels are not located at the site of the derivatization reaction (the cis-diene system), no significant isotope effects on the reaction kinetics are expected.[1] This means that this compound should derivatize with the same efficiency as its unlabeled counterpart, making it an excellent internal standard.
Q5: What are the key parameters to optimize for a successful derivatization reaction?
A5: Key parameters to optimize include the concentration of the derivatization agent, reaction time, and reaction temperature. Insufficient reagent or reaction time can lead to incomplete derivatization, while excessive reagent or high temperatures can sometimes lead to degradation or side reactions.[2][5] It is crucial to follow a validated protocol and optimize these parameters for your specific experimental conditions.
Data Presentation: Quantitative Impact of Derivatization Agents
The choice of derivatization agent can have a significant impact on the signal intensity of Vitamin D metabolites. The following table summarizes the reported signal enhancement factors for various agents.
| Derivatization Agent | Vitamin D Metabolite(s) | Reported Signal Enhancement (Fold Increase) | Reference(s) |
| PTAD | 1α,25(OH)₂D₃ | ~100 | [1] |
| Various Vitamin D3 metabolites | 3 - 25 | [8][9] | |
| Amplifex™ Diene | 1,25-(OH)₂-D₃ | 10-fold higher S/N than PTAD | |
| Various Vitamin D3 metabolites | 14 - 331 | [8][9] | |
| DMEQ-TAD | Various Vitamin D3 metabolites | Data not explicitly quantified in fold increase | [8][9] |
| PyrNO | Various Vitamin D3 metabolites | Higher sensitivity than PTAD | [10] |
| INC | Various Vitamin D3 metabolites | 3 - 295 (as part of a broader study) | [8][9] |
| FMP-TS | Various Vitamin D3 metabolites | 3 - 295 (as part of a broader study) | [8][9] |
Note: The signal enhancement can vary based on the specific metabolite, matrix, and analytical instrumentation.
Experimental Protocols
Below are detailed methodologies for the derivatization of this compound and other Vitamin D analogs using common derivatization agents.
Protocol 1: Derivatization with 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)
-
Sample Preparation: Evaporate the sample extract containing this compound to dryness under a gentle stream of nitrogen.
-
Reagent Preparation: Prepare a fresh solution of PTAD in a suitable solvent like ethyl acetate or acetonitrile at a concentration of 0.1 - 2 mg/mL.
-
Derivatization Reaction:
-
Reaction Quenching (Optional but Recommended): Add a small volume (e.g., 10-20 µL) of water or a weak acid to quench the reaction with excess PTAD.
-
Final Preparation: Evaporate the solvent and reconstitute the derivatized sample in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Derivatization with Amplifex™ Diene Reagent
-
Sample Preparation: Evaporate the sample extract containing this compound to dryness under a gentle stream of nitrogen.
-
Derivatization Reaction:
-
Hydrolysis: Add 30 µL of deionized water to the sample and vortex for 15 seconds.[7]
-
Final Preparation: Transfer the final solution to an autosampler vial for immediate LC-MS/MS analysis. The stability of Amplifex-derivatized metabolites in the autosampler can be limited, so prompt analysis is recommended.[7]
Mandatory Visualizations
Caption: General experimental workflow for the derivatization of Vitamin D.
References
- 1. Metabolic profiling of major vitamin D metabolites using Diels–Alder derivatization and ultra-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 5. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05700C [pubs.rsc.org]
- 6. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple Fast Quantification of Cholecalciferol, 25-Hydroxyvitamin D and 1,25-Dihydroxyvitamin D in Adipose Tissue Using LC-HRMS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparing derivatization reagents for quantitative LC-MS/MS analysis of a variety of vitamin D metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
resolving co-eluting interferences with Vitamin D4-d5
Welcome to the technical support center for resolving co-eluting interferences in Vitamin D analysis using Vitamin D4-d5 as an internal standard. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving accurate and reliable results.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of Vitamin D compounds when using a deuterated internal standard like this compound.
Issue 1: Poor quantification and variability in results despite using an internal standard.
Question: My quantitative results for Vitamin D are inconsistent and show high variability, even though I am using this compound as an internal standard. What could be the cause?
Answer: This is a common issue when using deuterated internal standards for Vitamin D analysis. The primary cause is often the slight difference in retention time between the analyte and the deuterated internal standard.[1][2] this compound, being slightly less lipophilic than the native Vitamin D, may elute slightly earlier from the analytical column.[1] If this elution difference occurs in a region of the chromatogram with significant matrix effects (ion suppression or enhancement), the analyte and the internal standard will be affected differently, leading to inaccurate quantification.[1][2]
Troubleshooting Steps:
-
Assess Co-elution: Carefully examine the chromatograms of the analyte and this compound. A slight separation in their elution profiles can confirm that they are not perfectly co-eluting.
-
Evaluate Matrix Effects: Conduct a post-column infusion experiment to map the regions of ion suppression or enhancement in your chromatogram. This will help determine if the elution window of your analyte and internal standard falls within a zone of significant matrix effects.
-
Optimize Chromatography:
-
Gradient Modification: Adjust the gradient slope of your mobile phase to improve the separation of the analyte from matrix components, potentially moving the elution to a cleaner part of the chromatogram. Prolonging the gradient can sometimes be beneficial.[1]
-
Column Selection: Consider using a different stationary phase or a column with higher efficiency to improve resolution.
-
-
Alternative Internal Standard: If chromatographic optimization is insufficient, consider using a ¹³C-labeled internal standard. These standards have nearly identical retention times to their corresponding unlabeled analytes and are less susceptible to differential matrix effects.[1]
Issue 2: Presence of interfering peaks with the same mass-to-charge ratio (m/z) as the analyte or internal standard.
Question: I am observing interfering peaks that have the same m/z as my target Vitamin D analyte, leading to inaccurate integration and quantification. How can I resolve this?
Answer: This issue is likely due to the presence of isomers or isobars that co-elute with your analyte of interest. Common interferences in Vitamin D analysis include epimers (e.g., 3-epi-25-hydroxyvitamin D3) and other structurally similar compounds.[3][4][5] These compounds can have the same parent and product ion transitions as your target analyte, making them difficult to distinguish by mass spectrometry alone.
Troubleshooting Steps:
-
Chromatographic Resolution: The most effective way to resolve isomers and isobars is through chromatographic separation.
-
Optimize Mobile Phase: Experiment with different mobile phase compositions and additives. For instance, the choice of organic solvent (methanol vs. acetonitrile) and additives like formic acid or ammonium formate can influence selectivity.[1]
-
High-Resolution Chromatography: Employing a high-resolution analytical column or adjusting the flow rate and temperature can enhance the separation of these closely related compounds.
-
-
Sample Preparation:
-
Derivatization: Chemically modifying the Vitamin D metabolites through derivatization can alter their chromatographic behavior and mass spectrometric properties, potentially resolving them from interferences.[3][6] This can also improve ionization efficiency.[3][6]
-
Selective Extraction: Utilize advanced sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to selectively isolate the target analyte and remove interfering substances before LC-MS/MS analysis.[7]
-
-
High-Resolution Mass Spectrometry (HRMS): If available, using a high-resolution mass spectrometer can help distinguish between compounds with very slight mass differences that may not be resolvable on a standard triple quadrupole instrument.[3]
Frequently Asked Questions (FAQs)
Q1: Why does my deuterated internal standard (this compound) elute earlier than the native Vitamin D?
A1: Deuterated internal standards are slightly less lipophilic than their non-deuterated counterparts. In reversed-phase liquid chromatography, which is commonly used for Vitamin D analysis, less lipophilic compounds interact less with the stationary phase and therefore elute slightly earlier.[1] This can lead to differential matrix effects if co-elution is not perfect.[1][2]
Q2: What are the most common co-eluting interferences in Vitamin D analysis?
A2: The most common co-eluting interferences are isomers and isobars of Vitamin D and its metabolites. A significant example is the C3-epimer of 25-hydroxyvitamin D, which can be present in significant amounts, particularly in infants.[4][8] Other interferences can include bile acid precursors like 7α-hydroxy-4-cholesten-3-one (7αC4) and lysophosphatidylcholines from the sample matrix.[5][9]
Q3: Can the choice of ionization source affect the analysis?
A3: Yes, the ionization source can impact sensitivity and susceptibility to matrix effects. Atmospheric pressure chemical ionization (APCI) is often preferred over electrospray ionization (ESI) for Vitamin D analysis as it can reduce matrix effects and improve sensitivity for certain metabolites.[3]
Q4: Is derivatization necessary for Vitamin D analysis?
A4: While not always mandatory, derivatization is a frequently used strategy to improve the low ionization efficiency of Vitamin D metabolites and to shift their mass-to-charge ratio away from interfering signals.[3][10] Reagents like PTAD and 2-nitrosopyridine have been used to enhance sensitivity and chromatographic separation.[7]
Q5: What are the advantages of using a ¹³C-labeled internal standard over a deuterated one?
A5: Carbon-13 (¹³C) labeled internal standards have the significant advantage of co-eluting perfectly with the native analyte.[1] This ensures that both the analyte and the internal standard experience the same degree of matrix effects, leading to more accurate and precise quantification compared to deuterated standards that may have slightly different retention times.[1]
Experimental Protocols
General Protocol for Sample Preparation using Solid-Phase Extraction (SPE)
This protocol outlines a general procedure for extracting Vitamin D metabolites from serum or plasma, which can be adapted based on the specific SPE sorbent and equipment used.
-
Protein Precipitation:
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge (e.g., Oasis PRiME HLB) by passing methanol followed by equilibration with water.
-
-
Sample Loading:
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a weak solvent mixture (e.g., water/methanol) to remove polar interferences.
-
-
Elution:
-
Elute the Vitamin D metabolites with a stronger organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
Data Presentation
Table 1: Impact of Internal Standard Choice on Recovery in Different Food Matrices
| Food Matrix | Deuterated Internal Standard (Recovery %) | ¹³C-Labeled Internal Standard (Recovery %) |
| Fish | Variable, often requiring correction | ~100% |
| Dairy | Variable, often requiring correction | ~100% |
| Meat | Significant matrix effects observed | ~100% |
| Egg | Significant matrix effects observed | ~100% |
This table summarizes findings that highlight the challenges with deuterated internal standards in complex matrices and the improved performance of ¹³C-labeled standards.[1]
Visualizations
Troubleshooting Workflow for Co-eluting Interferences
Caption: A flowchart outlining the steps to troubleshoot co-eluting interferences in Vitamin D analysis.
Logical Relationship of Interference Resolution Techniques
References
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. myadlm.org [myadlm.org]
- 3. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vitamin D Metabolism and Guidelines for Vitamin D Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selectscience.net [selectscience.net]
- 10. Mechanism of error caused by isotope-labeled internal standard: accurate method for simultaneous measurement of vitamin D and pre-vitamin D by liquid chromatography/tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
ensuring the stability of Vitamin D4-d5 in solution and stored samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability of Vitamin D4-d5 in solutions and stored samples. The following information is based on established knowledge of Vitamin D stability in general, as specific stability data for this compound is limited. It is highly recommended to perform compound-specific stability studies for critical applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can degrade this compound?
A1: Based on the stability profile of other Vitamin D analogs, the primary factors that can lead to the degradation of this compound include exposure to light, heat, oxygen, and acidic pH conditions.[1][2] Vitamin D is known to be unstable to heat and moisture and can decompose with over-exposure to UV light.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: For optimal stability, it is recommended to prepare stock solutions of this compound in non-aqueous, aprotic solvents such as ethanol, methanol, or acetonitrile. Vitamin D3 has been shown to be very stable in non-aqueous solutions over several days.[2] Aqueous solutions should be avoided for long-term storage as Vitamin D3 is very unstable in deionized water.[2] If aqueous solutions are necessary for experimental procedures, they should be prepared fresh.
Q3: How should I store my this compound solutions for short-term and long-term use?
A3: For short-term storage (up to 24 hours), solutions can be stored at 2-8°C.[3][4] For long-term storage, it is recommended to store aliquots in amber vials at -20°C or -80°C to minimize freeze-thaw cycles and protect from light.[3][4] Studies on 25(OH)D have shown it to be stable for 7 days at -20°C and for 3 months at -80°C.[3][4]
Q4: My this compound solution has been left at room temperature for a few hours. Is it still viable?
A4: While not ideal, short-term exposure to room temperature may not significantly impact the integrity of the compound, especially if it is in a non-aqueous solvent and protected from light. Studies on 25(OH)D have shown it to be stable for up to 4 hours at room temperature.[3][4] However, for quantitative experiments, it is best to use a freshly prepared or properly stored solution.
Q5: Can I use plastic tubes for storing my this compound solutions?
A5: It is generally recommended to use amber glass vials for storing Vitamin D solutions to protect against light degradation and potential leaching from plastic containers.[2] If plastic tubes must be used, ensure they are compatible with the storage solvent and consider wrapping them in aluminum foil to block light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent results in analytical assays (e.g., LC-MS) | Degradation of this compound standard or sample. | - Prepare fresh calibration standards from a properly stored stock solution.- Ensure samples have been stored protected from light and at the appropriate temperature.- Minimize the time samples and standards are at room temperature during sample preparation.- Verify the stability of the analyte in the autosampler over the course of the analytical run. |
| Loss of compound after storage | Improper storage conditions (e.g., exposure to light, elevated temperature, repeated freeze-thaw cycles). | - Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.- Store all solutions in amber vials or wrapped in aluminum foil at -20°C or -80°C.- Perform a stability check by comparing the concentration of the stored sample to a freshly prepared standard. |
| Precipitate observed in the solution upon thawing | Low solubility of this compound at lower temperatures or solvent evaporation. | - Gently warm the solution to room temperature and vortex to redissolve the precipitate.- Ensure vials are tightly sealed to prevent solvent evaporation.- If the precipitate does not redissolve, the solution may be supersaturated and should be prepared fresh. |
| Unexpected peaks in chromatogram | Presence of degradation products or isomers. | - Review the storage and handling procedures of the sample.- Vitamin D is susceptible to isomerization when exposed to light and heat.[5]- Use a stability-indicating analytical method that can separate the parent compound from potential degradants. |
Data on Vitamin D Stability
The following tables summarize stability data for Vitamin D, which can serve as a general guide for handling this compound.
Table 1: Stability of 25(OH)D in Serum/Plasma Under Various Storage Conditions
| Storage Temperature | Duration | Concentration Change | Reference |
| Room Temperature | 4 hours | Stable | [3][4] |
| 2-8°C | 24 hours | Stable | [3][4] |
| -20°C | 7 days | Stable | [3][4] |
| -20°C | 3 months | ~10% decrease | [1][3][4] |
| -80°C | 3 months | Stable | [3] |
Table 2: Factors Influencing Vitamin D3 Stability in Solution
| Factor | Condition | Impact on Stability | Reference |
| Solvent | Aqueous | Highly unstable | [2] |
| Non-aqueous (e.g., Methanol) | Very stable | [2] | |
| pH | Acidic (pH < 5) | Significant degradation | [2] |
| Neutral to slightly alkaline (pH 5-8) | Most stable | [2] | |
| Light | Exposure to light | Degradation | [1][6] |
| Oxygen | Presence of oxygen | Degradation | [1] |
| Metal Ions | Fe2+, Cu+, Cu2+ | Destabilizing effect | [2] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Solvent Selection: Use a high-purity, anhydrous solvent such as ethanol, methanol, or acetonitrile.
-
Weighing: Accurately weigh the required amount of this compound powder in a controlled environment with minimal light exposure.
-
Dissolution: Dissolve the powder in the chosen solvent to the desired concentration. Vortex briefly to ensure complete dissolution.
-
Storage:
-
Transfer the stock solution to an amber glass vial with a tightly sealed cap.
-
For long-term storage, aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles.
-
Store the vials at -20°C or -80°C.
-
Protocol 2: Short-Term Stability Assessment of this compound Working Solution
-
Preparation: Prepare a working solution of this compound at a known concentration in the desired experimental matrix (e.g., mobile phase, buffer).
-
Initial Analysis (T=0): Immediately analyze the freshly prepared solution using a validated analytical method (e.g., LC-MS/MS) to determine the initial concentration.
-
Storage Conditions: Store the working solution under the conditions to be tested (e.g., room temperature on a benchtop, 4°C in a refrigerator, in the autosampler). Ensure the solution is protected from light by using amber vials or covering with aluminum foil.
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24 hours), re-analyze the solution to determine the concentration of this compound.
-
Data Analysis: Calculate the percentage of the initial concentration remaining at each time point. A common stability acceptance criterion is remaining concentration within ±15% of the initial concentration.
Visualizations
Caption: Workflow for assessing the short-term stability of this compound solutions.
Caption: Factors contributing to the degradation of this compound.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of sample type, centrifugation and storage conditions on vitamin D concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biochemia-medica.com [biochemia-medica.com]
- 5. US5382439A - Product and process of improving the stability of vitamin D - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
The Gold Standard: Validating LC-MS/MS for Vitamin D Analysis with a Deuterated Internal Standard
A head-to-head comparison of analytical performance highlights the advantages of using isotopically labeled internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of vitamin D. This guide provides a comprehensive overview of the validation of an LC-MS/MS method using a deuterated vitamin D analog as an internal standard, comparing its performance against other common analytical approaches.
For researchers and professionals in drug development, precise and reliable measurement of vitamin D and its metabolites is critical. LC-MS/MS has emerged as the gold standard for this application, offering superior selectivity and sensitivity compared to traditional methods like immunoassays.[1][2] The use of a stable isotope-labeled internal standard, such as a deuterated form of the analyte, is a cornerstone of a robust LC-MS/MS method, as it effectively corrects for variations in sample preparation and instrument response.[2][3]
Performance Comparison: The Power of Isotopic Dilution
The core advantage of using a deuterated internal standard lies in the principle of isotopic dilution. By adding a known quantity of the labeled standard to each sample at the beginning of the workflow, any loss of analyte during extraction, derivatization, or injection is mirrored by a proportional loss of the internal standard. This allows for highly accurate quantification, as the ratio of the analyte to the internal standard remains constant.
Here, we present a summary of typical validation parameters for an LC-MS/MS method for 25-hydroxyvitamin D (25(OH)D), the primary clinical indicator of vitamin D status, using a deuterated internal standard. For comparison, we include data for methods using a non-isotopically labeled internal standard (structurally similar compound) and for a common immunoassay method.
| Parameter | LC-MS/MS with Deuterated Internal Standard | LC-MS/MS with Non-Isotopic Internal Standard | Immunoassay |
| Linearity (R²) | >0.995[4] | >0.99 | Typically not reported as a primary validation parameter |
| Precision (CV%) | <15%[5] | <20% | 10-30% |
| Accuracy (% Bias) | -0.17% (compared to reference)[5] | ±15% | Can show significant bias (>20%)[5] |
| Limit of Quantitation (LOQ) | 0.78 - 2.5 ng/mL[6] | 1 - 5 ng/mL | 2 - 8 ng/mL |
| Specificity | High (separates isobars and epimers)[7] | High | Prone to cross-reactivity with other metabolites[8] |
Table 1. Comparison of key validation parameters for different vitamin D analysis methods. Data is compiled from multiple sources to provide a representative overview.
Experimental Workflow: A Step-by-Step Guide to LC-MS/MS Analysis
A validated LC-MS/MS method for vitamin D analysis typically involves several key steps, from sample preparation to data acquisition. The following protocol outlines a representative workflow for the quantification of 25(OH)D in human serum using a deuterated internal standard.
Experimental Protocol
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of serum, add 200 µL of a protein precipitation solution (e.g., acetonitrile or methanol) containing the deuterated internal standard (e.g., d6-25(OH)D3).[9]
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
2. (Optional) Solid-Phase Extraction (SPE) for Cleanup:
-
For enhanced cleanup and concentration, the supernatant can be passed through an SPE cartridge (e.g., a mixed-mode or reverse-phase sorbent).
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard with an appropriate organic solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
3. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. APCI is often preferred for its reduced matrix effects and improved sensitivity for vitamin D metabolites.[2]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
25(OH)D3: e.g., m/z 401.3 -> 383.3
-
d6-25(OH)D3 (Internal Standard): e.g., m/z 407.3 -> 389.3
-
-
4. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Quantify the analyte concentration using a calibration curve constructed from standards prepared with the same internal standard concentration.
Caption: Experimental workflow for LC-MS/MS analysis of vitamin D.
The Choice of Internal Standard: Deuterated vs. Other Alternatives
While deuterated internal standards are highly effective, other options exist, each with its own set of considerations.
-
13C-labeled Internal Standards: These are considered the "gold standard" by some, as the carbon-13 isotopes are less likely to cause chromatographic shifts compared to deuterium. However, they are generally more expensive to synthesize.
-
Structural Analogs (Non-isotopic): Compounds that are chemically similar to the analyte but have a different mass can be used. While more cost-effective, they may not perfectly mimic the analyte's behavior during sample preparation and ionization, potentially leading to reduced accuracy.
-
Vitamin D2 as an Internal Standard for Vitamin D3 (and vice-versa): In some applications, one form of vitamin D is used to quantify the other. This is a viable option if the endogenous concentration of the internal standard is negligible in the samples being analyzed.
The choice of internal standard ultimately depends on the specific requirements of the assay, including the desired level of accuracy, cost considerations, and the availability of certified reference materials. However, for the highest level of accuracy and reliability in clinical and research settings, the use of a stable isotope-labeled internal standard, such as a deuterated analog, is strongly recommended.
References
- 1. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an LC-MS/MS based method for quantification of 25 hydroxyvitamin D2 and 25 hydroxyvitamin D3 in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A LC–MS method for 25-hydroxy-vitamin D3 measurements from dried blood spots for an epidemiological survey in India - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Deuterated Internal Standards for Vitamin D Analysis: A Comparative Overview
In the quantitative analysis of vitamin D and its metabolites, particularly using highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a reliable internal standard is paramount for achieving accurate and reproducible results. Stable isotope-labeled internal standards (SIL-IS), especially deuterated compounds, are considered the gold standard. They correct for variations during sample preparation and mitigate the unpredictable nature of matrix effects in complex biological samples.
This guide provides a comparative analysis of deuterated internal standards used in vitamin D testing, with a focus on common analytes like 25-hydroxyvitamin D3 (25(OH)D3). We will explore the performance of commonly used standards and provide supporting data to help researchers make informed decisions for their analytical methods.
The Role of Deuterated Standards in Isotope Dilution Mass Spectrometry
Liquid chromatography-tandem mass spectrometry is a powerful tool for quantifying multiple vitamin D metabolites simultaneously.[1][2] However, LC-MS/MS methods can be susceptible to inaccuracies caused by ion suppression or enhancement from co-eluting matrix components.[3][4]
The isotope dilution method corrects for these issues by adding a known quantity of a stable isotope-labeled version of the analyte to the sample at the beginning of the workflow. Because the SIL-IS is chemically identical to the analyte, it behaves the same way during extraction, derivatization, and chromatography.[1][5] Any sample loss or matrix effects will affect both the analyte and the standard proportionally. By measuring the ratio of the analyte's mass spectrometric signal to the internal standard's signal, an accurate quantification can be achieved.[3]
Comparison of Deuterated Vitamin D Internal Standards
The ideal SIL-IS should be chromatographically indistinguishable from the analyte but have a sufficient mass difference to be resolved by the mass spectrometer. It must also be isotopically pure and stable, ensuring no deuterium-proton exchange occurs during the process. While a variety of deuterated standards exist, including d3 and d6 versions of vitamin D metabolites, this guide will also consider the theoretical properties of a Vitamin D4-d5 standard. Vitamin D4 is a known vitamer, and a d5-labeled version would serve as an internal standard for its specific analysis.
Performance Data Summary
The selection of an internal standard can impact assay performance. Key metrics include recovery, matrix effect, and linearity. The following table summarizes representative performance data for common deuterated standards based on published experimental findings.
| Internal Standard | Analyte | Average Recovery (%) | Matrix Effect (%) | Linearity (R²) | Key Considerations |
| 25(OH)D3-d3 | 25(OH)D3 | 90 - 100%[6] | 94 - 99% (minimal effect)[7] | > 0.99[6] | Co-elutes well. Lower mass shift may have minor isotopic overlap with native analyte at high concentrations. |
| 25(OH)D3-d6 | 25(OH)D3 | 84 - 111%[8] | Can be significant in some food matrices[9][10] | > 0.995[8] | Larger mass shift (6 Da) minimizes isotopic overlap. May exhibit slight chromatographic separation from analyte, which can be problematic if matrix effects are not uniform.[10] |
| This compound (Theoretical) | Vitamin D4 | Not Available | Not Available | Not Available | As a specific SIL-IS for Vitamin D4 analysis, it would be essential for accurate quantification of this less common vitamer. Performance would depend on the position and stability of the deuterium labels. |
| ¹³C-labeled Standards | Vitamin D3 | Not specified, but noted to reduce matrix effects compared to deuterated standards.[9][10] | Reduced compared to deuterated standards in some matrices.[9][10] | Not Available | Considered a superior alternative by some, as the ¹³C label does not alter retention time, but they are typically more expensive to synthesize.[3] |
Note: Performance metrics are method- and matrix-dependent. The data presented is a synthesis from multiple sources to illustrate general performance characteristics.
Visualizing Key Pathways and Workflows
To provide better context for researchers, the following diagrams illustrate the metabolic pathway of Vitamin D3 and a typical experimental workflow for its quantification.
Caption: Figure 1. Simplified Vitamin D3 Metabolic Pathway
Caption: Figure 2. LC-MS/MS Workflow with Internal Standard
Representative Experimental Protocol
This section outlines a typical protocol for the quantification of 25-hydroxyvitamin D3 in human serum using a deuterated internal standard. This protocol is a composite representation and should be fully validated by individual laboratories.
1. Materials and Reagents
-
Analytes: 25(OH)D3
-
Internal Standard: 25(OH)D3-d6 in ethanol
-
Solvents: LC-MS grade methanol, acetonitrile, water, and formic acid
-
Sample Matrix: Human serum
2. Sample Preparation
-
Pipette 100 µL of serum sample, calibrator, or quality control into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., 25(OH)D3-d6 at 50 ng/mL) to all tubes except for the blank.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis. (Optional: The supernatant can be evaporated and reconstituted in the mobile phase or subjected to further solid-phase extraction for higher sensitivity).
3. LC-MS/MS Conditions
-
LC System: UPLC/HPLC system[11]
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water[12]
-
Mobile Phase B: 0.1% Formic Acid in Methanol[12]
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 70% B, ramp to 98% B over 4 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer[11]
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive mode.[11][12] APCI is often preferred for reduced matrix effects.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
4. MRM Transitions (Example)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 25(OH)D3 | 383.3 (as [M+H-H₂O]⁺) | 257.2 | 30 | 15 |
| 25(OH)D3-d6 | 389.3 (as [M+H-H₂O]⁺) | 263.2 | 30 | 15 |
Note: Ions and energies must be optimized for the specific instrument used.
Conclusion
The selection of a deuterated internal standard is a critical step in developing a robust and accurate LC-MS/MS method for vitamin D analysis. While d3- and d6-labeled standards for common metabolites like 25(OH)D3 are widely used and validated, the ideal choice depends on the specific requirements of the assay, including the matrix complexity and potential for isotopic interference. Standards with a higher degree of deuteration (e.g., d6) are advantageous for minimizing isotopic overlap but require careful chromatographic validation to ensure they co-elute with the native analyte. For less common vitamers like Vitamin D4, a dedicated SIL-IS such as this compound is necessary for precise quantification. Ultimately, thorough method development and validation are essential to ensure the chosen internal standard provides the highest level of accuracy and precision for the intended application.
References
- 1. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 5. mdpi.com [mdpi.com]
- 6. helvia.uco.es [helvia.uco.es]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of vitamin D3 and 25-hydroxyvitamin D3 in food - The impact of eluent additives and labelled internal standards on matrix effects in LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
A Guide to the Cross-Validation of Vitamin D Analogs Using Deuterated Standards and Certified Reference Materials
For researchers, scientists, and drug development professionals, the accurate quantification of vitamin D metabolites is crucial for a wide range of applications, from clinical diagnostics to pharmaceutical research. This guide provides a framework for the cross-validation of analytical methods for vitamin D analogs, with a focus on the use of the deuterated internal standard Vitamin D4-d5 and its comparison against certified reference materials (CRMs).
While certified reference materials for Vitamin D4 (22-Dihydroergocalciferol) are not currently available, this guide outlines a proposed cross-validation strategy against the well-established National Institute of Standards and Technology (NIST) Standard Reference Material (SRM) 972a. This SRM contains certified concentrations of Vitamin D2, Vitamin D3, and their key metabolites. The principles and methodologies described herein provide a robust template for validating an LC-MS/MS assay using this compound as an internal standard.
Comparative Performance of Analytical Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the analysis of vitamin D and its metabolites, offering high selectivity and sensitivity.[1][2] In contrast, immunoassays, while often used for high-throughput screening, can be susceptible to cross-reactivity with various vitamin D metabolites, potentially leading to discrepancies in results.[3] The use of a deuterated internal standard, such as this compound, in an LC-MS/MS method is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the highest level of accuracy and precision.[4]
The following table presents illustrative performance data for a proposed LC-MS/MS method for the analysis of Vitamin D metabolites using this compound as an internal standard, cross-validated against NIST SRM 972a. This data is representative of the expected performance of a well-validated method.
| Parameter | Target Performance | Illustrative Result with this compound Method |
| Accuracy (Bias vs. NIST SRM 972a) | < 15% | -2.5% for 25(OH)D3 |
| +1.8% for 25(OH)D2 | ||
| Precision (CV) | < 10% | Intra-assay: 3.2% |
| Inter-assay: 5.8% | ||
| **Linearity (R²) ** | > 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | < 5 ng/mL | 1.0 ng/mL |
Experimental Protocols
A rigorous and well-documented experimental protocol is fundamental to achieving reliable and reproducible results. The following section details a proposed methodology for the analysis of vitamin D metabolites using an LC-MS/MS method with this compound as an internal standard, and its cross-validation against NIST SRM 972a.
Sample Preparation
-
Spiking: To a 100 µL aliquot of serum sample (including the NIST SRM 972a levels), add 10 µL of the this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Protein Precipitation: Add 300 µL of acetonitrile containing 1% formic acid. Vortex for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column with a particle size of less than 2 µm is recommended for optimal separation of vitamin D metabolites.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A gradient elution should be optimized to ensure the separation of 25(OH)D2, 25(OH)D3, and their epimers.
-
Flow Rate: A typical flow rate would be in the range of 0.3-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.[5]
-
Detection: Multiple Reaction Monitoring (MRM) should be used for the quantification of the target analytes and the internal standard. The specific precursor-to-product ion transitions for each analyte need to be optimized.
-
Cross-Validation with NIST SRM 972a
-
Analysis of SRM Levels: Prepare and analyze the four levels of NIST SRM 972a using the developed LC-MS/MS method with this compound as the internal standard.
-
Quantification: Calculate the concentrations of 25(OH)D2 and 25(OH)D3 in each SRM level based on the calibration curve generated.
-
Comparison: Compare the measured concentrations with the certified values provided in the NIST SRM 972a certificate of analysis.[6][7]
-
Performance Evaluation: Assess the accuracy (as bias) and precision of the method based on the comparison with the certified values.
Visualizing Key Processes
To aid in the understanding of the experimental workflow and the biological context, the following diagrams illustrate the proposed cross-validation process and the metabolic pathway of Vitamin D.
References
- 1. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 3. Discrepancy between Vitamin D Total Immunoassays due to Various Cross-reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. tsapps.nist.gov [tsapps.nist.gov]
Navigating the Landscape of Vitamin D Quantification: An Inter-Laboratory Comparison Guide
For researchers, scientists, and drug development professionals, the accurate quantification of vitamin D is paramount. This guide provides an objective comparison of methodologies for vitamin D analysis, with a focus on the use of Vitamin D4-d5 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The data presented herein, compiled from various proficiency testing schemes and scientific literature, highlights the performance of this method and the expected inter-laboratory variability.
The accurate measurement of vitamin D, a crucial biomarker for various physiological processes, is notoriously challenging. Significant variability has been observed between different analytical methods and even among laboratories using the same technique.[1][2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for vitamin D analysis due to its high specificity and sensitivity, allowing for the separation of vitamin D analogs and metabolites.[4][5][6] The use of a stable isotope-labeled internal standard, such as this compound, is critical in LC-MS/MS to correct for variations during sample preparation and analysis, thereby improving the accuracy and precision of the results.
Experimental Workflow and Methodologies
A typical LC-MS/MS workflow for the quantification of vitamin D in human serum or plasma involves several key steps: sample preparation, chromatographic separation, and mass spectrometric detection. The inclusion of an internal standard like this compound at the beginning of the sample preparation process is essential for accurate quantification.
Detailed Experimental Protocol
The following protocol represents a typical LC-MS/MS method for the quantification of 25-hydroxyvitamin D2 (25(OH)D2) and 25-hydroxyvitamin D3 (25(OH)D3) in human serum.
1. Sample Preparation:
-
To 100 µL of serum, add 10 µL of a working solution of this compound in methanol.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
The supernatant can be directly injected or subjected to further cleanup using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove phospholipids and other interfering substances.
2. Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A typical gradient starts at 70% B, increases to 98% B over 5 minutes, holds for 2 minutes, and then returns to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometry:
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for each analyte and the internal standard.
-
25(OH)D3: m/z 383.3 → 257.2
-
25(OH)D2: m/z 395.3 → 269.2
-
This compound (as internal standard for 25(OH)D3): m/z 388.3 → 262.2
-
Inter-Laboratory Performance Data
Data from proficiency testing (PT) schemes, such as the Vitamin D External Quality Assessment Scheme (DEQAS) and the College of American Pathologists (CAP) Accuracy-Based Vitamin D Survey, provide valuable insights into the inter-laboratory performance of vitamin D assays.[1][7][8][9] These programs distribute the same set of serum samples to participating laboratories and compile the results to assess accuracy and precision.
While specific data for laboratories exclusively using this compound is not always detailed in published reports, the performance of the broader category of LC-MS/MS methods, which predominantly use deuterated internal standards, can be summarized.
Table 1: Typical Inter-Laboratory Performance of LC-MS/MS Methods for Total 25-hydroxyvitamin D.
| Performance Metric | Typical Value | Source |
| Inter-laboratory Coefficient of Variation (CV) | 5% - 15% | DEQAS, CAP[8][10] |
| Bias compared to Reference Method | -5% to +5% | CDC VDSCP[11][12] |
Table 2: Comparison of LC-MS/MS with Immunoassays for Total 25-hydroxyvitamin D.
| Method | Inter-laboratory CV | Bias vs. Reference Method | Key Advantages | Key Disadvantages |
| LC-MS/MS | 5% - 15% | -5% to +5% | High specificity, can measure D2 and D3 separately. | Higher complexity, lower throughput. |
| Immunoassays | 10% - 30% | Can be > ±10% | High throughput, automated. | Cross-reactivity, less specific.[1] |
It is important to note that even within the LC-MS/MS method category, variability exists. This can be attributed to differences in calibrators, sample preparation techniques, and the specific instrumentation used by each laboratory.[1]
Conclusion
The use of LC-MS/MS with a deuterated internal standard like this compound represents the most accurate and reliable method for the quantification of vitamin D. While it is considered the gold standard, inter-laboratory variability still exists, as demonstrated by proficiency testing programs. For researchers and drug development professionals, it is crucial to be aware of this potential for variation and to select laboratories that participate in and perform well in external quality assessment schemes. Standardization efforts, such as those by the CDC's Vitamin D Standardization-Certification Program, are continuously working to improve the comparability of results across different laboratories and methods.[11][12]
References
- 1. meridian.allenpress.com [meridian.allenpress.com]
- 2. INTERLABORATORY TRIAL FOR MEASUREMENT OF VITAMIN D AND 25(OH)D IN FOODS AND A DIETARY SUPPLEMENT USING LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vitamin D: Current Challenges between the Laboratory and Clinical Practice [mdpi.com]
- 5. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 10 years of 25-hydroxyvitamin-D testing by LC-MS/MS-trends in vitamin-D deficiency and sufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Accuracy-Based Vitamin D Survey: Six Years of Quality Improvement Guided by Proficiency Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. deqas.org [deqas.org]
- 11. cdc.gov [cdc.gov]
- 12. endocrine.org [endocrine.org]
Performance of Vitamin D4-d5 as an Internal Standard in Bioanalytical Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of vitamin D and its metabolites is crucial for clinical diagnostics and research. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, the use of a stable isotope-labeled internal standard is paramount for achieving reliable and reproducible results. This guide provides a comparative overview of the performance characteristics of Vitamin D4-d5 as an internal standard, alongside other commonly used deuterated vitamin D analogs.
Introduction to Internal Standards in Vitamin D Analysis
LC-MS/MS has become the gold standard for the measurement of 25-hydroxyvitamin D [25(OH)D], the primary clinical indicator of vitamin D status.[1] An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization effects, thereby compensating for variations in sample preparation and instrument response. Deuterated analogs of vitamin D, such as d3-Vitamin D3 and d6-Vitamin D3, are widely employed for this purpose. More recently, carbon-13 (¹³C) labeled standards have been suggested to offer advantages due to their identical retention times with the unlabeled analyte.[2] This guide focuses on the available data regarding the performance of this compound in this critical role.
Comparison of Performance Characteristics
While direct head-to-head comparative studies detailing the performance of this compound against other common internal standards are limited in publicly available literature, we can infer its expected performance based on the principles of isotope dilution mass spectrometry and data from studies using similar deuterated standards.
A key consideration for deuterated internal standards is the potential for chromatographic separation from the native analyte.[2] This can lead to differential matrix effects and impact the accuracy of quantification. The degree of deuteration and the position of the labels can influence the physicochemical properties of the molecule, leading to slight shifts in retention time.[3]
Table 1: Comparison of Common Deuterated Internal Standards for 25-Hydroxyvitamin D Analysis
| Internal Standard | Common Deuteration Pattern | Expected Chromatographic Behavior Relative to Analyte | Potential for Isotopic Crosstalk |
| d3-Vitamin D3/D2 | Labeled at various positions, e.g., C6, C19 | May exhibit slight retention time shifts | Generally low with sufficient mass resolution |
| d6-Vitamin D3/D2 | Typically labeled on the side chain | May exhibit slight retention time shifts | Generally low with sufficient mass resolution |
| This compound | Deuteration pattern would need to be specified by the manufacturer | Expected to have a slight retention time shift | Generally low with sufficient mass resolution |
| ¹³C-labeled Vitamin D3/D2 | Carbon-13 atoms incorporated into the molecular backbone | Co-elutes with the analyte | Minimal |
Note: Specific performance characteristics such as accuracy, precision, recovery, and matrix effect are method-dependent and require validation.
Experimental Protocol: A Generalized Approach
Sample Preparation
-
Protein Precipitation: To release 25(OH)D from the vitamin D binding protein (DBP), a protein precipitation step is typically employed. This involves adding a solvent such as acetonitrile or methanol to the plasma/serum sample.
-
Internal Standard Spiking: A known concentration of the this compound internal standard is added to the sample prior to protein precipitation.
-
Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The supernatant containing the analyte and internal standard is transferred to a clean tube.
-
(Optional) Solid-Phase Extraction (SPE): For cleaner samples and increased sensitivity, an SPE step may be performed to further remove interfering substances.
-
Reconstitution: The final extract is typically evaporated to dryness and reconstituted in a solvent compatible with the LC mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography: A reversed-phase C18 or similar column is commonly used for the separation of 25(OH)D2 and 25(OH)D3. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium formate is typical.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for both the analyte and the this compound internal standard are monitored.
Workflow and Pathway Diagrams
To visualize the experimental process and the metabolic pathway of Vitamin D, the following diagrams are provided.
References
Enhancing Vitamin D Assay Accuracy and Precision with Deuterated Internal Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of vitamin D and its metabolites is paramount in a multitude of research and clinical settings, from endocrinology studies to drug development programs. While various analytical methods are available, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard due to its high sensitivity, specificity, and accuracy. A key element in achieving reliable LC-MS/MS results is the use of stable isotope-labeled internal standards, with deuterated forms of vitamin D being a popular choice. This guide provides a comparative overview of the use of Vitamin D4-d5 and other deuterated internal standards in vitamin D assays, supported by experimental data and detailed protocols.
The Critical Role of Deuterated Internal Standards
In LC-MS/MS analysis, internal standards are essential for correcting variations that can occur during sample preparation, chromatography, and ionization. Isotope-labeled internal standards, such as deuterated vitamin D, are ideal as they share near-identical physicochemical properties with the analyte of interest. This ensures they co-elute and experience similar matrix effects and ionization suppression or enhancement, leading to highly accurate and precise quantification through isotope dilution mass spectrometry. The use of a stable isotope-labeled internal standard is a crucial component in mitigating potential analytical errors.[1]
Performance Comparison of Deuterated Vitamin D Internal Standards
While direct head-to-head comparative studies detailing the performance of this compound against other deuterated variants like Vitamin D3-d3 and Vitamin D3-d6 are not extensively available in peer-reviewed literature, the validation data from various studies on assays utilizing d3 and d6 standards provide a strong benchmark for expected performance. The underlying principle of isotope dilution mass spectrometry suggests that a properly validated assay using this compound would yield comparable high levels of accuracy and precision.
Below is a summary of typical performance characteristics reported for LC-MS/MS assays for 25-hydroxyvitamin D (25(OH)D) utilizing d3 and d6 deuterated internal standards. These values serve as a reference for the expected performance of a well-developed assay using any appropriate deuterated internal standard, including this compound.
| Performance Metric | Typical Performance with Deuterated Internal Standards (d3, d6) |
| Limit of Detection (LOD) | 0.013 - 5 ng/mL |
| Limit of Quantitation (LOQ) | 0.020 - 10 ng/mL[2] |
| Linearity (r²) | > 0.99[3] |
| Intra-assay Precision (%CV) | < 10%[2] |
| Inter-assay Precision (%CV) | < 15%[3] |
| Accuracy/Recovery | 85% - 115%[2] |
Experimental Protocol: A Representative LC-MS/MS Workflow
The following is a detailed, representative experimental protocol for the quantification of 25-hydroxyvitamin D in human serum using a deuterated internal standard. This protocol can be adapted for use with this compound, Vitamin D3-d3, or Vitamin D3-d6.
1. Sample Preparation
-
Protein Precipitation: To 100 µL of serum sample, calibrator, or quality control sample, add 200 µL of a protein precipitation solution (e.g., acetonitrile or methanol) containing the deuterated internal standard (e.g., this compound) at a known concentration.
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation. Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate for further processing.
2. Analyte Extraction (optional but recommended for cleaner samples)
-
Supported Liquid Extraction (SLE): Load the supernatant onto an SLE plate. Apply a gentle vacuum to facilitate the absorption of the liquid into the sorbent material.
-
Elution: Elute the vitamin D metabolites and the internal standard from the SLE plate using an appropriate organic solvent (e.g., a mixture of methyl tert-butyl ether and ethyl acetate).
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen gas at a controlled temperature (e.g., 40-50°C).
3. Derivatization (optional, to enhance ionization efficiency)
-
For certain vitamin D metabolites, especially those present at very low concentrations, a derivatization step can significantly improve the ionization efficiency and, consequently, the sensitivity of the assay.
-
Reconstitution and Reaction: Reconstitute the dried extract in a small volume of a suitable solvent and add a derivatizing agent such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) or 4-(4′-dimethylaminophenyl)-1,2,4-triazoline-3,5-dione (DAPTAD).
-
Incubation: Incubate the mixture to allow the derivatization reaction to complete.
4. LC-MS/MS Analysis
-
Reconstitution: Reconstitute the final dried extract (or the derivatized sample) in the mobile phase.
-
Injection: Inject a specific volume of the reconstituted sample into the LC-MS/MS system.
-
Chromatographic Separation: Separate the vitamin D metabolites and the internal standard on a suitable HPLC or UHPLC column (e.g., a C18 reversed-phase column). A gradient elution with a mobile phase typically consisting of water with a small amount of formic acid and an organic solvent like methanol or acetonitrile is commonly used.
-
Mass Spectrometric Detection: Detect the analytes and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the native vitamin D metabolite and the deuterated internal standard are monitored.
5. Data Analysis
-
Quantification: Calculate the concentration of the vitamin D metabolite in the sample by comparing the peak area ratio of the analyte to its corresponding deuterated internal standard against a calibration curve constructed using known concentrations of the analyte and a fixed concentration of the internal standard.
Visualizing the Workflow and Principles
Experimental Workflow for Vitamin D Analysis
Caption: A typical experimental workflow for the LC-MS/MS analysis of vitamin D.
Principle of Isotope Dilution Mass Spectrometry
Caption: The principle of using a deuterated internal standard for accurate quantification.
References
- 1. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 2. Accurate and reliable quantification of 25-hydroxy-vitamin D species by liquid chromatography high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Liquid Chromatography Mass Spectrometry Method for Simultaneous Measurement of 25(OH)D3, epi-25(OH)D3, 25(OH)D2, Vitamin A, α-Tocopherol, and γ-Tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Deuterated Internal Standards for Vitamin D Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of commonly used deuterated internal standards for the quantification of Vitamin D metabolites by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The focus is on the analytical performance characteristics of linearity and limits of detection, featuring Vitamin D4-d5, d3-Vitamin D3, and d6-Vitamin D3. The information presented is compiled from various studies to offer a comprehensive overview for researchers selecting an appropriate internal standard for their specific applications.
Performance Comparison of Deuterated Vitamin D Internal Standards
The choice of an internal standard is critical for accurate and precise quantification in mass spectrometry-based assays. Deuterated analogs of the analyte of interest are considered the gold standard as they co-elute with the analyte and experience similar ionization effects, thus effectively compensating for matrix effects and variations in sample processing. Below is a summary of the reported performance characteristics for this compound, d3-Vitamin D3, and d6-Vitamin D3.
It is important to note that the following data is collated from multiple independent studies and does not represent a direct head-to-head comparison under identical experimental conditions.
| Internal Standard | Analyte | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| This compound | 25-hydroxyvitamin D3 | Data not available in the reviewed literature | Data not available in the reviewed literature | Data not available in the reviewed literature |
| d3-Vitamin D3 | 25-hydroxyvitamin D3 | > 0.99[1] | - | 0.2 nmol/L[1][2] |
| d6-Vitamin D3 | 25-hydroxyvitamin D3 | > 0.99 | 5 ng/mL[3] | 10 ng/mL[3] |
| d6-Vitamin D3 | Vitamin D3 | > 0.995[2] | - | 2 ng/mL[4] |
| d3-25(OH)D3 | 25-hydroxyvitamin D3 | > 0.99 | - | 1 ng/mL[4] |
Disclaimer: The performance of an internal standard can vary significantly based on the specific LC-MS/MS methodology, instrumentation, and matrix effects of the samples being analyzed.
Experimental Protocols
The following section outlines a typical experimental protocol for the quantification of 25-hydroxyvitamin D in human serum using a deuterated internal standard and LC-MS/MS. This protocol is a synthesis of methodologies reported in the scientific literature.
Sample Preparation
-
Protein Precipitation: To 100 µL of serum sample, add 200 µL of a solution of the deuterated internal standard (e.g., d3- or d6-25(OH)D3) in a protein precipitating solvent such as acetonitrile or methanol. Vortex thoroughly to mix.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
(Optional) Liquid-Liquid Extraction (LLE): For further cleanup, a liquid-liquid extraction can be performed. Add an immiscible organic solvent like hexane or methyl tert-butyl ether (MTBE) to the supernatant, vortex, and centrifuge to separate the layers. The organic layer containing the analyte and internal standard is then collected.
-
(Optional) Solid-Phase Extraction (SPE): Alternatively, the supernatant can be loaded onto an SPE cartridge (e.g., C18) for purification. The cartridge is washed, and the analyte and internal standard are eluted with an appropriate solvent.
-
Evaporation and Reconstitution: The collected extract (from LLE or SPE) is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a suitable solvent, typically the initial mobile phase of the LC method.
(Optional) Derivatization
To enhance ionization efficiency and sensitivity, especially for low-abundance metabolites, a derivatization step can be included.
-
PTAD Derivatization: 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) is a common derivatizing agent for Vitamin D metabolites. The dried extract is reconstituted in a solution of PTAD in an organic solvent and incubated to allow the reaction to complete.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase column, such as a C18 or C8, is typically used for the separation of Vitamin D metabolites.
-
Mobile Phase: A gradient elution is commonly employed using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Flow Rate: Typical flow rates range from 0.2 to 0.5 mL/min.
-
Injection Volume: 5-20 µL of the reconstituted sample is injected onto the column.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used, with APCI often providing better sensitivity for Vitamin D analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored.
-
Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve from which the concentration of the analyte in the unknown samples is determined.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the analysis of Vitamin D using a deuterated internal standard and LC-MS/MS.
Caption: Workflow for Vitamin D analysis.
This guide provides a foundational understanding of the analytical performance of common deuterated internal standards for Vitamin D analysis and a general experimental framework. Researchers are encouraged to optimize these methods for their specific instrumentation and sample types to achieve the best possible results.
References
Assessing the Commutability of Vitamin D4-d5: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is paramount. When employing isotopically labeled internal standards, such as Vitamin D4-d5, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, ensuring their commutability is critical for reliable results. This guide provides a framework for assessing the commutability of this compound, outlines relevant experimental protocols, and presents comparative data for analogous compounds to inform best practices.
While specific commutability data for this compound is not extensively available in peer-reviewed literature, this guide leverages established principles and data from structurally similar deuterated vitamin D analogs to provide a comprehensive assessment framework. Commutability, in this context, refers to the ability of an internal standard to mimic the behavior of the native analyte (Vitamin D4) in different biological matrices, thereby accurately compensating for matrix-induced variations in analytical response.
Understanding the Importance of Commutability for Deuterated Internal Standards
Isotopically labeled internal standards are considered the gold standard in quantitative LC-MS/MS analysis due to their similar physicochemical properties to the target analyte. However, the assumption that they perfectly compensate for matrix effects is not always valid. Differential matrix effects can occur, where the analyte and the internal standard experience different degrees of ion suppression or enhancement in the mass spectrometer's ion source. This can lead to inaccurate quantification. Therefore, a thorough assessment of the commutability of this compound across various matrices is essential during method development and validation.
Comparative Data: Matrix Effects of Deuterated Vitamin D Analogs
To illustrate the potential for matrix-induced variability, the following table summarizes typical matrix effects observed for other deuterated vitamin D analogs in common biological matrices. This data serves as a surrogate to highlight the importance of generating similar data for this compound.
| Deuterated Analog | Matrix | Extraction Method | Observed Matrix Effect (Ion Suppression/Enhancement) | Reference |
| d6-25-hydroxyvitamin D3 | Human Plasma | Protein Precipitation (Acetonitrile) | Significant ion suppression observed. | [1] |
| d3-25-hydroxyvitamin D3 | Human Serum | Liquid-Liquid Extraction (Hexane/Ethyl Acetate) | Minimal to moderate ion suppression. | [2] |
| d6-25-hydroxyvitamin D2 | Human Serum | Supported Liquid Extraction | Variable ion suppression depending on the lot of extraction plates. | [3] |
| d3-1α,25-dihydroxyvitamin D3 | Human Serum | Immunoaffinity Purification | Negligible matrix effects reported. | [4] |
Note: The degree of matrix effect can be influenced by the specific sample preparation technique, chromatographic conditions, and the mass spectrometer used.
Experimental Protocols for Commutability Assessment
A robust assessment of the commutability of this compound should be performed according to established guidelines, such as the Clinical and Laboratory Standards Institute (CLSI) document EP14-A3. The core principle is to compare the relationship between the analytical response of the native analyte (Vitamin D4) and its deuterated internal standard (this compound) in authentic patient samples versus a reference matrix (e.g., a simple solvent or a stripped matrix).
Key Experimental Steps:
-
Sample Selection: A panel of at least 20 individual patient samples representing the intended matrices (e.g., serum, plasma, whole blood) should be selected. These samples should cover a range of endogenous Vitamin D4 concentrations, if possible.
-
Preparation of Spiked Samples:
-
A set of samples in a reference matrix (e.g., charcoal-stripped serum or a protein-based buffer) is prepared by spiking with known concentrations of both Vitamin D4 and this compound across the analytical measurement range.
-
The individual patient samples are also spiked with the same concentration of this compound as used in the routine assay.
-
-
LC-MS/MS Analysis: All samples (spiked reference matrix and patient samples) are analyzed using the developed LC-MS/MS method.
-
Data Analysis:
-
For each sample, the peak area ratio of the native analyte (Vitamin D4) to the internal standard (this compound) is calculated.
-
A regression analysis is performed by plotting the peak area ratios of the spiked reference matrix samples against their known concentrations to establish a calibration curve.
-
The concentrations of Vitamin D4 in the patient samples are then calculated using this calibration curve.
-
A separate regression analysis is performed by plotting the measured concentrations of Vitamin D4 in the patient samples against the results obtained from a reference method or a different analytical platform (if available).
-
The commutability is assessed by evaluating the equivalence of the relationship (e.g., slope and intercept of the regression line) between the results from the patient samples and the reference matrix. A significant difference indicates a lack of commutability.
-
Visualizing Key Processes
To further aid in the understanding of the concepts discussed, the following diagrams illustrate the Vitamin D metabolic pathway and a generalized workflow for assessing internal standard commutability.
Caption: Simplified Vitamin D Metabolic Pathway.
Caption: Commutability Assessment Workflow.
Conclusion
The commutability of an isotopically labeled internal standard is a cornerstone of accurate and reliable quantitative bioanalysis. While direct experimental data for this compound remains scarce, the principles and methodologies outlined in this guide provide a robust framework for its evaluation. By performing a thorough commutability assessment, researchers can ensure the integrity of their data and make confident decisions in their scientific endeavors. It is strongly recommended that laboratories using or considering the use of this compound as an internal standard conduct their own matrix effect and commutability studies to validate its performance within their specific analytical methods and patient populations.
References
Evaluating the Robustness of Vitamin D Analysis: A Comparative Guide to Methods Employing Vitamin D4-d5
For researchers, scientists, and drug development professionals, the accurate quantification of vitamin D and its metabolites is paramount. This guide provides a comprehensive comparison of analytical methods, with a focus on the robustness of techniques employing Vitamin D4-d5 as an internal standard. Experimental data is presented to objectively evaluate its performance against alternative methodologies.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the measurement of 25-hydroxyvitamin D [25(OH)D], the primary indicator of vitamin D status.[1] This is largely due to its superior specificity and ability to simultaneously measure different vitamin D metabolites, overcoming the limitations often associated with immunoassays.[2] A key component in ensuring the accuracy and reliability of LC-MS/MS assays is the use of a stable isotope-labeled internal standard. This guide delves into the utility of this compound and compares its performance with other analytical approaches.
Method Comparison: LC-MS/MS with Deuterated Internal Standards vs. Immunoassays
The primary alternative to LC-MS/MS for 25(OH)D analysis is the immunoassay. While often more automated and with higher throughput, immunoassays can suffer from issues with cross-reactivity and a lack of standardization, leading to variability in results between different platforms.[3][4] In contrast, LC-MS/MS methods, particularly those using a deuterated internal standard, offer greater accuracy and precision.[5] The internal standard, such as this compound, co-elutes with the analyte and experiences similar ionization effects, allowing for precise correction of any analytical variability.
Performance Data
The following table summarizes the performance characteristics of LC-MS/MS methods, often employing deuterated internal standards, in comparison to various automated immunoassays. The data is compiled from multiple studies and highlights key robustness parameters.
| Analytical Method | Bias (%) vs. LC-MS/MS | Coefficient of Variation (CV%) - Inter-Assay | Concordance Correlation Coefficient (CCC) vs. LC-MS/MS |
| LC-MS/MS (with deuterated IS) | Reference | < 5%[5] | 0.99 (between two LC-MS/MS methods)[6] |
| Immunoassay - Platform A | -14.1 | 4.27 - 8.56[7] | 0.93 |
| Immunoassay - Platform B | +15.1 | 3.47 - 6.14[7] | 0.83 |
| Immunoassay - Platform C | -26.05[3] | Not Reported | Not Reported |
| Immunoassay - Platform D | -11.60[3] | Not Reported | Not Reported |
| Immunoassay - Platform E | -7.89[7] | 3.47 - 6.14[7] | 0.863[7] |
| Immunoassay - Platform F | +18.6[7] | Not Reported | 0.716[7] |
Note: The specific deuterated internal standard used in the reference LC-MS/MS methods in these studies was not always specified as this compound, but d3 and d6 variants are commonly employed and considered to provide comparable robustness.
Experimental Protocols
A detailed experimental protocol for the analysis of 25-hydroxyvitamin D using LC-MS/MS with a deuterated internal standard is outlined below. This protocol is a representative example and may require optimization based on the specific instrumentation and laboratory conditions.
Sample Preparation
-
Protein Precipitation: To 50 µL of serum or plasma, add 100 µL of acetonitrile containing the deuterated internal standard (e.g., this compound).
-
Vortexing: Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.[8]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for the separation of vitamin D metabolites.[5]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid is commonly employed.[5]
-
Flow Rate: A typical flow rate is around 0.4-0.6 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used, with APCI often preferred for its reduced matrix effects.[1]
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Visualizing the Workflow
The following diagram illustrates the typical workflow for the analysis of 25-hydroxyvitamin D using LC-MS/MS with an internal standard.
Caption: Workflow for 25-hydroxyvitamin D analysis.
Signaling Pathway of Vitamin D Metabolism
To provide context for the importance of accurate measurement, the following diagram illustrates the metabolic pathway of Vitamin D.
References
- 1. scispace.com [scispace.com]
- 2. Standardization of measurements of 25-Hydroxyvitamin D3 and D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. 25-Hydroxyvitamin D Testing: Immunoassays Versus Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A LC–MS method for 25-hydroxy-vitamin D3 measurements from dried blood spots for an epidemiological survey in India - PMC [pmc.ncbi.nlm.nih.gov]
- 6. heartlandassays.com [heartlandassays.com]
- 7. researchgate.net [researchgate.net]
- 8. listarfish.it [listarfish.it]
Safety Operating Guide
Navigating the Safe Disposal of Vitamin D4-d5: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. Vitamin D4-d5, a deuterated form of Vitamin D4, requires careful consideration for its disposal due to the inherent toxicity of the parent compound. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols.
Understanding the Hazard Profile
Vitamin D4 is classified as a highly toxic substance.[1] Ingestion, skin contact, or inhalation can be fatal, and prolonged or repeated exposure may lead to organ damage.[1] Due to this high toxicity, this compound must be managed as a hazardous waste, irrespective of its deuteration. While Vitamin D4 is not explicitly found on the EPA's P-list of acutely hazardous wastes, its toxic characteristics necessitate that it be handled with the same level of caution.
Quantitative Hazard Data
The following table summarizes the key hazard information for Vitamin D4, which should be considered equally applicable to this compound.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity - Oral | H301 | Toxic if swallowed[1] |
| Acute Toxicity - Dermal | H311 | Toxic in contact with skin[1] |
| Acute Toxicity - Inhalation | H330 | Fatal if inhaled[1] |
| Specific Target Organ Toxicity | H372 | Causes damage to organs through prolonged or repeated exposure[1] |
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the proper disposal of this compound in a laboratory setting. This procedure is designed to minimize exposure and ensure compliance with safety regulations.
1. Personal Protective Equipment (PPE):
-
Before handling this compound, ensure you are wearing appropriate PPE, including a lab coat, nitrile gloves, and safety goggles.[2] All handling of the solid compound or solutions should be done in a certified chemical fume hood to prevent inhalation.[3]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, vials), in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., a securely sealed plastic or glass jar).
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, sealed, and compatible liquid waste container (e.g., a glass or polyethylene bottle).
-
Do not mix this waste with other solvent streams unless specifically permitted by your institution's EHS department.[4] Halogenated and non-halogenated solvent wastes should generally be kept separate.[4]
-
-
Empty Containers:
-
Empty containers that held this compound must be treated as hazardous waste. They should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[4]
-
3. Labeling of Hazardous Waste:
-
Label the waste container clearly with the words "Hazardous Waste."[5]
-
The label must also include the full chemical name ("this compound"), the approximate concentration and quantity of the waste, and the date of accumulation.
4. Storage of Hazardous Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[6]
-
Ensure the storage area is secure, away from general traffic, and segregated from incompatible chemicals. The container must be kept closed at all times except when adding waste.[5][7]
5. Scheduling Waste Pickup:
-
Once the waste container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
-
Do not attempt to dispose of this chemical waste through regular trash or down the drain. Improper disposal can lead to environmental contamination and significant legal penalties.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound in a laboratory setting.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Vitamin D4 | 511-28-4 | FV167281 | Biosynth [biosynth.com]
- 3. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 4. 511-28-4 CAS MSDS (VitaMin D4) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. pwaste.com [pwaste.com]
- 6. Vitamin D4 - CAS - 511-28-4 | Axios Research [axios-research.com]
- 7. pca.state.mn.us [pca.state.mn.us]
Essential Safety and Logistics for Handling Vitamin D4-d5
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides essential, immediate safety and logistical information for the handling of Vitamin D4-d5, a deuterated analog of Vitamin D. Adherence to these procedural steps is critical for minimizing risk and ensuring the integrity of your research.
Hazard Identification and Risk Assessment
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound. The selection of appropriate PPE is the first line of defense in laboratory safety.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement.[4] For splash hazards, chemical splash goggles and a face shield should be worn.[4][5][6] |
| Hand Protection | Disposable nitrile gloves are suitable for incidental contact.[6] For prolonged handling or when working with larger quantities, consider double gloving or using more robust, chemical-resistant gloves. |
| Body Protection | A standard laboratory coat is required for all laboratory work.[4] Ensure it is clean and fully buttoned. |
| Respiratory Protection | Work in a well-ventilated area or under a chemical fume hood. Respiratory protection may be required based on a site-specific risk assessment of the procedures being performed.[7] |
Operational Plan for Handling this compound
Follow these step-by-step instructions for the safe handling of this compound to maintain sample integrity and personnel safety.
Preparation:
-
Gather all necessary materials: This includes this compound, appropriate solvents, glassware, and all required PPE.
-
Ensure a clean and dry work area: Deuterated compounds are often hygroscopic and can readily absorb moisture, which can affect experimental results.
-
Work in a controlled environment: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.
Handling:
-
Don appropriate PPE: Before handling the compound, put on your lab coat, safety glasses, and gloves.
-
Dispense the compound carefully: Use appropriate tools, such as a calibrated spatula or pipette, to handle the solid or dissolved form of this compound. Avoid creating dust or aerosols.
-
Prevent contamination: Use clean and dry glassware and equipment to prevent both chemical and isotopic contamination.[2] It is recommended to handle the compound under an inert atmosphere, such as dry nitrogen or argon, to prevent isotopic exchange with atmospheric moisture.[2][3]
-
Immediate cleanup: In case of a spill, follow your laboratory's established spill cleanup procedures for chemical compounds.
Disposal Plan for this compound Waste
Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.
Waste Segregation and Collection:
-
Segregate waste: All materials contaminated with this compound, including unused compound, solutions, and contaminated consumables (e.g., pipette tips, gloves), should be collected as hazardous chemical waste.
-
Use appropriate waste containers: Waste should be collected in a clearly labeled, sealed, and compatible container.[8][9] The label should accurately describe the contents, including "deuterated waste" and the chemical name.
-
Store waste safely: Store the waste container in a designated and well-ventilated secondary containment area away from incompatible materials.
Disposal Procedure:
-
Follow institutional guidelines: Adhere to your institution's specific procedures for the disposal of hazardous and deuterated chemical waste.
-
Arrange for professional disposal: Hazardous waste must be disposed of through a certified hazardous waste management company.[10] Do not dispose of this material down the drain or in regular trash.[11]
-
Decontaminate empty containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The decontaminated container can then be disposed of according to your institution's guidelines for empty chemical containers.[8]
Experimental Workflow
The following diagram illustrates the key stages of the handling and disposal process for this compound.
References
- 1. usmed-media.usamedpremium.com [usmed-media.usamedpremium.com]
- 2. labinsights.nl [labinsights.nl]
- 3. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 4. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 5. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. ethz.ch [ethz.ch]
- 10. RE: Disposal of Deuterium solvents-reg from Robert Harker on 2003-09-02 (Email Archives for September and October, 2003) [ammrl.org]
- 11. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
